Product packaging for Tigecycline(Cat. No.:)

Tigecycline

Cat. No.: B611373
M. Wt: 585.6 g/mol
InChI Key: SOVUOXKZCCAWOJ-HJYUBDRYSA-N
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Description

Tigecycline is tetracycline in which the hydroxy group at position 5 and the methyl group at position 6 are replaced by hydrogen, and with a dimethylamino substituent and an (N-tert-butylglycyl)amino substituent at positions 7 and 9, respectively. A glycylcycline antibiotic, it has activity against a broad range of Gram-positive and Gram-negative bacteria, including tetracycline-resistant organisms. It is used for the intravenous treatment of complicated skin and skin structure infections caused by susceptible organisms. It has a role as an antibacterial drug. It is a member of tetracyclines and a tertiary alpha-hydroxy ketone. It is a conjugate base of a this compound(1+).
A tetracycline derivative that acts as a protein synthesis inhibitor. It is used as an antibacterial agent for the systemic treatment of complicated skin and intra-abdominal infections. It is also used for the treatment of community-acquired pneumonia.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H39N5O8 B611373 Tigecycline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)/t12-,14-,21-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVUOXKZCCAWOJ-HJYUBDRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048581
Record name Tigecycline
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Molecular Weight

585.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Color/Form

Orange powder or cake

CAS No.

220620-09-7
Record name Tigecycline [USAN:INN:BAN]
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Record name Tigecycline
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Record name 4S,4aS,5aR,12aS)-9- [2-(tert-butylamino)acetamido] -4,7-bis (dimethylamino) -1,4,4a,5,5a,6,11, 12a-octahydro-3,10,12, 2a-tetrahydroxy-1, 11-dioxo-2-naphthacenecarboxamide (hydrochloride)
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Record name TIGECYCLINE
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Record name Tigecycline
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Foundational & Exploratory

The Genesis of a Modern Antibiotic: A Technical Guide to the Discovery and Synthesis of Tigecycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigecycline, the first clinically approved glycylcycline antibiotic, represents a significant advancement in combating bacterial resistance. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of this compound. It is designed to serve as a comprehensive resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key processes. The development of this compound was a direct response to the growing threat of bacteria resistant to traditional tetracyclines, primarily through efflux pumps and ribosomal protection mechanisms. By modifying the tetracycline scaffold, specifically at the 9-position of minocycline, scientists were able to create a molecule that not only evades these resistance mechanisms but also exhibits a broader spectrum of activity. This document delves into the semi-synthetic process from minocycline, detailing the critical steps of nitration, reduction, and acylation. Furthermore, it outlines the experimental procedures for evaluating the efficacy of this compound, including the determination of Minimum Inhibitory Concentrations (MICs) and ribosome binding affinity assays. All quantitative data is presented in clear, comparative tables, and logical and experimental workflows are illustrated with detailed diagrams.

Discovery and Rationale: Overcoming Tetracycline Resistance

The development of the glycylcycline class of antibiotics was driven by the urgent need to address the increasing prevalence of bacterial resistance to the tetracycline family of drugs.[1] Tetracyclines, first introduced in the mid-20th century, are broad-spectrum antibiotics that inhibit bacterial protein synthesis.[2] However, their efficacy has been compromised by two primary mechanisms of resistance:

  • Efflux Pumps: These are membrane proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target.[3]

  • Ribosomal Protection Proteins: These proteins interact with the ribosome to dislodge the bound tetracycline, allowing protein synthesis to resume.[3]

The key innovation behind this compound was the addition of a bulky N,N-dimethylglycylamido moiety to the 9-position of the minocycline scaffold.[1][4] This structural modification sterically hinders the interaction of this compound with both efflux pumps and ribosomal protection proteins, allowing it to maintain its activity against tetracycline-resistant strains.[3] This strategic design resulted in an antibiotic with an expanded spectrum of activity against a wide range of Gram-positive and Gram-negative pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[2][4]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the tetracycline antibiotic, minocycline. The overall strategy involves the introduction of an amino group at the 9-position of the minocycline core, followed by acylation to attach the characteristic N-tert-butylglycyl side chain.

Synthesis Pathway

The primary synthetic route to this compound can be summarized in the following key steps:

  • Nitration of Minocycline: Minocycline is first nitrated at the 9-position to yield 9-nitrominocycline.

  • Reduction of the Nitro Group: The nitro group of 9-nitrominocycline is then reduced to an amino group, forming the key intermediate, 9-aminominocycline.

  • Acylation of 9-aminominocycline: Finally, 9-aminominocycline is acylated with an appropriate reagent to introduce the N-tert-butylglycylamido side chain, yielding this compound.

Tigecycline_Synthesis Minocycline Minocycline Nitration Nitration Minocycline->Nitration Nine_Nitro 9-Nitrominocycline Nitration->Nine_Nitro Reduction Reduction Nine_Nitro->Reduction Nine_Amino 9-Aminominocycline Reduction->Nine_Amino Acylation Acylation Nine_Amino->Acylation This compound This compound Acylation->this compound

A simplified workflow of the this compound synthesis process.
Detailed Experimental Protocols

The following protocols are a synthesis of methodologies reported in the scientific and patent literature.

  • Reaction Setup: In a reaction vessel suitable for low-temperature reactions, dissolve minocycline hydrochloride in concentrated sulfuric acid under a nitrogen atmosphere. The temperature should be maintained between -10°C and -1°C.[5]

  • Nitration: Slowly add a nitrating agent, such as potassium nitrate, to the solution over a period of 30-45 minutes, ensuring the temperature remains within the specified range.[5]

  • Reaction Monitoring: Stir the reaction mixture for 1-2 hours at approximately -5°C.[5] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation (Optional): The resulting 9-nitrominocycline disulfate can be isolated from the reaction mixture or used directly in situ for the subsequent reduction step.[5]

  • Reduction Setup: The 9-nitrominocycline intermediate is subjected to reduction. A common method is catalytic hydrogenation. The 9-nitrominocycline disulfate is dissolved in a suitable solvent system, for example, a mixture of 2-methoxyethanol and 2N sulfuric acid.[6]

  • Hydrogenation: Add a palladium on carbon (Pd/C) catalyst to the solution.[6] The reaction is then carried out under a hydrogen atmosphere (e.g., 40 psi) until the reduction is complete.[6]

  • Work-up and Isolation: After the reaction is complete, the catalyst is removed by filtration. The 9-aminominocycline can then be isolated, for instance, as a disulfate salt in a granular form.[7]

There are two primary methods for the final acylation step.

Method A: Acylation with N-t-butylglycyl chloride

  • Reaction Setup: 9-aminominocycline is reacted with N-t-butylglycyl chloride hydrochloride.[5] The reaction is performed under a nitrogen atmosphere at a pH below 3.[8]

  • Solvent System: A mixture of an organic solvent and water is used. This is advantageous as it prevents frothing during pH adjustments in the work-up phase.[8]

  • Temperature Control: The acylation reaction is typically carried out at a temperature between 0°C and 10°C.[8]

  • Purification: Following the reaction, this compound is extracted and purified.

Method B: Two-step Acylation via a Chloroacetyl Intermediate

  • Formation of the Intermediate: 9-aminominocycline is first reacted with chloroacetyl chloride to produce a 9-chloroacetaminominocycline intermediate.[5]

  • Nucleophilic Substitution: This intermediate is then reacted with tert-butylamine.[9] The reaction can be carried out in a solvent such as N,N-dimethylacetamide in the presence of sodium iodide at around 50°C for approximately 2 hours.[6]

  • Work-up and Purification: The reaction mixture is then diluted with a suitable organic solvent (e.g., methylene chloride) and water. The pH is adjusted to around 8.0-8.3, and the product is extracted into the organic layer.[6] The organic layers are combined, washed, and the solvent is evaporated to yield this compound.[6]

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[10] Its mechanism is similar to that of other tetracyclines but with enhanced efficacy.

Ribosomal Binding

The primary target of this compound is the bacterial 30S ribosomal subunit.[3][10] It binds to the A site of the ribosome, effectively blocking the entry of aminoacyl-tRNA molecules.[10] This prevents the incorporation of amino acids into the growing polypeptide chain, thereby halting protein synthesis.[10]

The glycylamido side chain at the 9-position plays a crucial role in the enhanced binding affinity of this compound to the ribosome.[3] Studies have shown that this compound binds to the 70S ribosome with a significantly higher affinity than both minocycline and tetracycline.[11]

Tigecycline_MoA cluster_ribosome Bacterial 70S Ribosome 50S 50S 30S 30S Aminoacyl-tRNA Aminoacyl-tRNA A_Site Aminoacyl-tRNA->A_Site Binds to This compound This compound This compound->A_Site Blocks Protein_Synthesis Protein Synthesis A_Site->Protein_Synthesis Enables Inhibition Inhibition

Mechanism of action of this compound at the bacterial ribosome.
Overcoming Resistance

The structural modifications of this compound, particularly the bulky side chain at the D-9 position, are key to its ability to overcome common tetracycline resistance mechanisms.[3]

  • Efflux Pumps: The large glycylamido group makes this compound a poor substrate for the tetracycline-specific efflux pumps.[3]

  • Ribosomal Protection: The enhanced binding affinity and the unique conformation of this compound when bound to the ribosome make it less susceptible to being dislodged by ribosomal protection proteins.[3]

Quantitative Data

Ribosomal Binding Affinity
CompoundRibosome SubunitDissociation Constant (KD)
This compound30S~10-8 M
70S~10-8 M
Minocycline30S~10-7 M
70S~10-7 M
Tetracycline30S>10-6 M
70S>10-6 M
Data synthesized from biophysical analyses.[12]
In Vitro Activity: Minimum Inhibitory Concentrations (MICs)
OrganismResistance ProfileThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)
Staphylococcus aureusMethicillin-resistant (MRSA)≤0.5≤0.5
Enterococcus spp.Vancomycin-resistant (VRE)≤0.25≤0.25
Streptococcus pneumoniaePenicillin-resistant≤0.25≤0.25
Acinetobacter baumanniiImipenem-resistant28
EnterobacteriaceaeESBL-producing≤2≥8
Klebsiella pneumoniaeCarbapenem-resistant>2>2
Escherichia coliCarbapenem-resistant>2>2
MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from multiple studies.[13][14][15]
Human Pharmacokinetics (Multiple Doses)
ParameterValue
Cmax (Maximum Concentration)0.87 (27% CV) µg/mL
AUC0-24h (Area Under the Curve)4.70 (36% CV) µg·h/mL
t1/2 (Half-life)42.4 (83% CV) h
CL (Clearance)23.8 (33% CV) L/h
Vdss (Volume of Distribution)7 to 10 L/kg
Protein Binding71-89%
Data based on a dosing regimen of 50 mg every 12 hours.[16][17]

Key Experimental Methodologies

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or saline) at a known concentration.[18]

  • Preparation of Bacterial Inoculum: Culture the bacterial strain to be tested on a suitable agar medium overnight. Suspend several colonies in a sterile broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol for Ribosome Binding Affinity Assay (Competition Assay)

This protocol outlines a competitive binding assay to determine the affinity of this compound for the ribosome.

  • Reagents and Buffers:

    • Purified bacterial 30S or 70S ribosomes.

    • Radiolabeled tetracycline (e.g., [3H]tetracycline).

    • Unlabeled this compound, minocycline, and tetracycline for competition.

    • Binding buffer (e.g., 10 mM Tris-HCl pH 8, 20 mM MgCl2, 200 mM NaCl, 0.1 mM EDTA, 6 mM 2-mercaptoethanol).[12]

  • Assay Setup: In microcentrifuge tubes, prepare a reaction mixture containing a fixed concentration of radiolabeled tetracycline and varying concentrations of the unlabeled competitor (this compound, minocycline, or tetracycline).[12]

  • Binding Reaction: Add a fixed concentration of the 30S or 70S ribosomes to initiate the binding reaction.[12] Incubate the mixture under appropriate conditions (e.g., room temperature for a specified time) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the ribosome-bound radiolabeled tetracycline from the unbound ligand. This can be achieved by rapid filtration through a nitrocellulose membrane, which retains the ribosomes and bound ligand.

  • Quantification: Quantify the amount of radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radiolabeled tetracycline as a function of the unlabeled competitor concentration. From this competition curve, the IC50 (the concentration of competitor that displaces 50% of the radiolabeled ligand) can be determined. The dissociation constant (Ki) for the competitor can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound stands as a testament to the power of rational drug design in overcoming the challenge of antibiotic resistance. Its journey from a modification of the minocycline structure to a clinically vital antibiotic highlights the importance of understanding resistance mechanisms at a molecular level. The synthetic pathways, while complex, are well-established, allowing for the production of this crucial therapeutic agent. The detailed protocols and quantitative data provided in this guide are intended to equip researchers and drug development professionals with the necessary information to further explore the potential of the glycylcycline class and to develop the next generation of antibiotics to combat the ever-evolving threat of bacterial pathogens.

References

An In-Depth Technical Guide to the Binding Affinity of Tigecycline to the 30S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tigecycline, the first clinically approved glycylcycline antibiotic, demonstrates potent broad-spectrum activity by targeting the bacterial ribosome. Its efficacy, particularly against tetracycline-resistant strains, is rooted in its high-affinity binding to the 30S ribosomal subunit. This document provides a comprehensive technical overview of the quantitative binding affinity, the specific molecular interactions at the ribosomal A-site, and the detailed experimental protocols used to elucidate this crucial drug-target interaction.

Quantitative Binding Affinity Data

This compound's enhanced antibacterial activity compared to its predecessors, tetracycline and minocycline, is directly correlated with its superior binding affinity for the ribosome.[1] The addition of a bulky N,N-dimethylglycylamido group at the 9-position of the minocycline core increases this compound's affinity for the ribosomal target by up to five times.[1] Biophysical analyses have quantified this interaction, revealing dissociation constants (Kd) in the nanomolar range, which is significantly lower than that of earlier tetracyclines.[2] This enhanced affinity is a key factor in its ability to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins.[3][4]

The following table summarizes the key quantitative data for the binding of this compound and related tetracyclines to the bacterial ribosome.

CompoundRibosomal ComponentMethodParameterValueSource Organism
This compound 30S SubunitFluorescence TitrationKd~10-8 ME. coli
This compound 70S RibosomeFluorescence TitrationKd~10-8 ME. coli
This compound 70S RibosomeIn Vitro TranslationIC500.2 µME. coli
This compound 30S SubunitIn Vitro TranslationIC500.2 µMT. thermophilus
Minocycline30S SubunitFluorescence TitrationKd~10-7 ME. coli
Minocycline70S RibosomeFluorescence TitrationKd~10-7 ME. coli
Tetracycline30S SubunitFluorescence TitrationKd>10-6 ME. coli
Tetracycline70S RibosomeFluorescence TitrationKd>10-6 ME. coli
Tetracycline70S RibosomeIn Vitro TranslationIC504.0 µME. coli

Table 1: Summary of quantitative binding data for this compound and related tetracyclines. Data compiled from multiple biophysical and functional assays.[2][5][6]

Molecular Mechanism and Binding Site Interactions

This compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit and sterically blocking the entry of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome.[3][4] This action prevents the incorporation of new amino acids into the growing polypeptide chain, leading to a bacteriostatic effect.[7]

Structural studies, primarily X-ray crystallography, have provided a high-resolution view of the this compound binding pocket.[6][8]

  • Primary Binding Site: this compound occupies the primary tetracycline binding site on the 30S subunit, located in a pocket formed by helices h31 and h34 of the 16S rRNA.[8][9][10]

  • Key Interactions: The enhanced affinity of this compound is largely attributed to its unique 9-t-butylglycylamido side chain.[8][11] This moiety engages in a critical stacking interaction with the nucleobase of C1054 in helix 34 of the 16S rRNA.[6][8] This interaction is not observed with older tetracyclines and is believed to restrict the mobility of C1054, which is a key component in the mechanism of ribosomal protection proteins like Tet(M).[8][11]

  • Overcoming Resistance: The bulky side chain also creates a steric clash with ribosomal protection proteins, preventing them from binding and dislodging the drug.[6] This steric hindrance, combined with the higher binding affinity, allows this compound to remain effective against bacteria expressing these resistance determinants.[1][3]

Tigecycline_Binding_Pathway cluster_ribosome 30S Ribosomal Subunit A_Site A-Site h34 16S rRNA (h34, C1054) h31 16S rRNA (h31) Block Steric Blockade A_Site->Block This compound This compound This compound->A_Site Binds with high affinity aa_tRNA Aminoacyl-tRNA aa_tRNA->Block Entry prevented Inhibition Protein Synthesis Inhibition Block->Inhibition

This compound binding to the 30S A-site blocks tRNA entry.

Experimental Protocols

The quantitative and structural understanding of this compound's interaction with the ribosome is derived from several key experimental techniques.

This method provides atomic-level structural detail of the antibiotic bound to its target.

  • Protocol Summary (based on studies with Thermus thermophilus):

    • Purification and Crystallization: The 30S ribosomal subunit is purified from Thermus thermophilus HB8 and crystallized under specific buffer and temperature conditions.[8]

    • Ligand Soaking: The grown crystals are transferred to a solution containing this compound (e.g., 100 μM) and soaked for 12 to 24 hours to allow the antibiotic to diffuse into the crystal and bind to the ribosome.[8]

    • Cryo-protection and Data Collection: Crystals are flash-frozen in liquid nitrogen using a cryoprotectant (e.g., 2-methyl-2,4-pentanediol).[8] X-ray diffraction data are then collected at a synchrotron beamline.[8]

    • Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known 30S subunit structure as a model. The electron density maps are then inspected for the presence of the bound this compound, which is modeled into the density and the entire complex is refined to yield the final atomic coordinates.[8]

This biophysical technique measures the change in fluorescence of the antibiotic upon binding to the ribosome to determine the dissociation constant (Kd).

  • Protocol Summary:

    • Preparation: Solutions of purified 30S or 70S ribosomes and this compound are prepared in a suitable binding buffer.

    • Titration: A fixed concentration of the antibiotic (e.g., 1 µM this compound) is placed in a quartz cuvette.[2] Small aliquots of a concentrated ribosome solution are then titrated into the cuvette.[2]

    • Fluorescence Measurement: After each addition of the ribosome and a brief incubation period (e.g., 5 minutes), the fluorescence intensity is measured.[2] Tetracycline-class antibiotics are naturally fluorescent, and their fluorescence properties often change upon binding to the ribosome. For this compound, an excitation wavelength around 400 nm is used, and the emission is monitored between 510-520 nm.[2]

    • Data Analysis: The net change in fluorescence is plotted against the concentration of the ribosome. The resulting binding isotherm is then fitted to a suitable binding equation (e.g., a one-site binding model) to calculate the dissociation constant (Kd).[2]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Ribosome Solution (30S or 70S) D Titrate with Ribosome Solution A->D B Prepare this compound Solution (1 µM) C Place this compound in Cuvette B->C C->D E Measure Fluorescence (Ex: ~400nm, Em: 510-520nm) D->E After each addition F Plot ΔFluorescence vs. [Ribosome] E->F G Fit Data to Binding Isotherm F->G H Calculate K_d G->H

Workflow for fluorescence titration to determine Kd.

This functional assay measures the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50).

  • Protocol Summary:

    • System Setup: An in vitro transcription/translation system is used, often from E. coli cell extracts or composed of purified components.[6][12] The system contains all necessary components for protein synthesis: ribosomes, tRNAs, amino acids, and energy sources. A reporter gene, such as Green Fluorescent Protein (GFP) or luciferase, is used as a template.[6]

    • Inhibitor Addition: The translation reactions are set up with varying concentrations of the inhibitor (this compound).

    • Incubation: The reactions are incubated at 37°C to allow for protein synthesis.

    • Quantification: The amount of reporter protein produced is quantified by measuring fluorescence (for GFP) or luminescence (for luciferase).[6]

    • IC50 Calculation: The protein synthesis levels are plotted against the logarithm of the inhibitor concentration. The data are fitted to a dose-response curve to determine the IC50 value.[6]

Conclusion

The potent antibacterial activity of this compound is unequivocally linked to its high-affinity interaction with the 30S ribosomal subunit. Quantitative biophysical methods have established a dissociation constant in the nanomolar range, an order of magnitude stronger than its predecessors.[2] This enhanced affinity is driven by specific molecular interactions, most notably the stacking of its glycylamido side chain with 16S rRNA nucleotide C1054, an interaction elucidated through high-resolution crystallography.[6][8] These structural and quantitative insights not only explain this compound's ability to overcome prevalent tetracycline resistance mechanisms but also provide a rational basis for the design of next-generation antibiotics targeting the bacterial ribosome. The detailed experimental protocols outlined herein serve as a guide for the continued investigation and development of novel ribosomal inhibitors.

References

Tigecycline's Shield: An In-Depth Technical Guide to its Spectrum of Activity Against Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tigecycline, the first-in-class glycylcycline antibiotic, remains a critical tool in the armamentarium against multidrug-resistant (MDR) bacterial infections. This technical guide provides a comprehensive overview of its in vitro activity, detailed experimental protocols for susceptibility testing, and a visual exploration of its mechanism of action and the resistance pathways that challenge its efficacy.

In Vitro Spectrum of Activity: A Quantitative Analysis

This compound demonstrates a broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria, including those harboring resistance mechanisms to other antibiotic classes. The following tables summarize the in vitro activity of this compound against key MDR pathogens, presenting Minimum Inhibitory Concentration (MIC) values (MIC₅₀ and MIC₉₀) and susceptibility rates from various studies.

Table 1: In Vitro Activity of this compound Against Multidrug-Resistant Gram-Positive Bacteria

OrganismResistance PhenotypeNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)
Staphylococcus aureusMethicillin-Resistant (MRSA)28,2780.12[1][2]0.25[1][2][3]>99.9[1][2]
Methicillin-Resistant (MRSA)2020.19[3]0.38[3]98.5[3]
Methicillin-Resistant (MRSA)-0.19[4]0.5[4]100[4]
Enterococcus faecalisVancomycin-Resistant (VRE)---100[5][6]
Enterococcus faeciumVancomycin-Resistant (VRE)1,052-0.12[5]100[5]
Vancomycin-Resistant (VRE)219-0.12[7]98.6[7]

Table 2: In Vitro Activity of this compound Against Multidrug-Resistant Gram-Negative Bacteria

OrganismResistance PhenotypeNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)
Acinetobacter baumanniiMultidrug-Resistant (MDR)170--Potent activity reported[8]
Imipenem-Resistant492[9]2[9]92[9]
Multidrug-Resistant (MDR)80-2 (reported in early studies)[10]Variable[10]
Klebsiella pneumoniaeCarbapenem-Resistant (CRKP)401[11]2[11]100[11]
Carbapenem-Resistant (CRKP)---This compound is considered a last resort treatment[12]
EnterobacteriaceaeGeneral20,4570.25[1][2]1[1][2]98.3[1][2]
Multidrug-Resistant (MDR)-0.12[1]0.25[1]90.1[1]
Extensively Drug-Resistant (XDR)-2[1]4[1]85.3[1]

Experimental Protocols for this compound Susceptibility Testing

Accurate determination of this compound susceptibility is crucial for clinical decision-making and surveillance. The following are detailed methodologies for key in vitro susceptibility testing methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (Reference Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

a) Preparation of this compound Stock Solution:

  • Reconstitute a vial of this compound powder with the appropriate volume of sterile distilled water or another recommended solvent to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Gently swirl the vial until the drug is completely dissolved. Do not use Sterile Water for Injection for reconstitution of the commercial formulation.

  • Further dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB).

b) Inoculum Preparation:

  • From a pure, overnight culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

c) Test Procedure:

  • Dispense 100 µL of the standardized bacterial inoculum into each well of a 96-well microtiter plate containing serial twofold dilutions of this compound in CAMHB.

  • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

d) Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • Interpret the MIC values according to the breakpoints provided by regulatory bodies such as the FDA, CLSI, or EUCAST. Note that breakpoints can vary by organism and agency.[13]

Etest (Gradient Diffusion Method)

The Etest provides a quantitative MIC value through the diffusion of a predefined antibiotic gradient from a plastic strip.

a) Inoculum Preparation:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

b) Test Procedure:

  • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions to ensure confluent growth.

  • Allow the agar surface to dry for 5-15 minutes.

  • Aseptically apply the this compound Etest strip to the center of the agar surface.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

c) Interpretation of Results:

  • Read the MIC value at the point where the elliptical zone of inhibition intersects the MIC scale on the Etest strip.

  • Interpret the result based on established breakpoints.

Visualizing Key Mechanisms and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow for susceptibility testing, the mechanism of action of this compound, and a key resistance mechanism.

Experimental_Workflow_for_Tigecycline_Susceptibility_Testing cluster_0 Inoculum Preparation cluster_1 Broth Microdilution cluster_2 Etest cluster_3 Interpretation p1 Select 3-5 isolated colonies from overnight culture p2 Suspend in sterile saline/broth p1->p2 p3 Adjust turbidity to 0.5 McFarland (~1-2 x 10^8 CFU/mL) p2->p3 bmd1 Dilute inoculum in CAMHB (final ~5 x 10^5 CFU/mL) p3->bmd1 Dilute et1 Swab inoculum onto Mueller-Hinton agar plate p3->et1 Standardized Inoculum bmd2 Inoculate microtiter plate with serial this compound dilutions bmd1->bmd2 bmd3 Incubate at 35°C for 16-20h bmd2->bmd3 bmd4 Read MIC (lowest concentration with no visible growth) bmd3->bmd4 interp Compare MIC to CLSI/EUCAST breakpoints (S, I, R) bmd4->interp et2 Apply this compound Etest strip et1->et2 et3 Incubate at 35°C for 16-20h et2->et3 et4 Read MIC at intersection of inhibition ellipse and strip et3->et4 et4->interp

Fig 1. Experimental workflow for this compound susceptibility testing.

Tigecycline_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S 30S 30S Aminoacyl-tRNA Aminoacyl-tRNA 30S->Aminoacyl-tRNA Blocks binding This compound This compound This compound->30S Binds to A-site Protein Synthesis Protein Synthesis Aminoacyl-tRNA->Protein Synthesis Required for Bacterial Growth Inhibition Bacterial Growth Inhibition Protein Synthesis->Bacterial Growth Inhibition Leads to

Fig 2. Mechanism of action of this compound at the bacterial ribosome.

References

The Molecular Architecture of Tigecycline's Broad-Spectrum Power: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tigecycline, the first-in-class glycylcycline antibiotic, represents a significant advancement in combating multidrug-resistant bacteria. Its broad-spectrum efficacy stems from a unique molecular mechanism that enhances its binding to the bacterial ribosome and enables it to overcome common tetracycline resistance mechanisms. This technical guide provides a comprehensive overview of the molecular basis of this compound's action, detailing its interaction with the ribosome, its ability to evade resistance, and the experimental methodologies used to elucidate these mechanisms. Quantitative data on binding affinities and antimicrobial susceptibility are presented for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate a deeper understanding.

Mechanism of Action: Enhanced Ribosomal Binding and Steric Hindrance

This compound, like its tetracycline predecessors, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] However, its superior potency is attributed to a critical structural modification: a t-butylglycylamido moiety at the 9-position of the minocycline core.[3][4] This bulky side chain confers a significantly higher binding affinity for the ribosome compared to earlier tetracyclines.[5][6]

The primary binding site for this compound is within the A-site of the 30S subunit, where it sterically clashes with the incoming aminoacyl-tRNA, thereby preventing its accommodation and halting peptide chain elongation.[1][2] X-ray crystallography and cryo-electron microscopy studies have revealed that the glycylamido side chain makes additional, crucial contacts with the 16S rRNA, most notably a stacking interaction with nucleotide C1054.[3][7] This interaction is believed to be a key determinant of this compound's enhanced binding and its ability to overcome ribosomal protection.

Quantitative Binding Affinity

Biophysical analyses have demonstrated this compound's superior binding affinity to the bacterial ribosome compared to tetracycline and minocycline. The dissociation constant (Kd) is a measure of the affinity between a ligand and its target, with a lower Kd value indicating a stronger interaction.

Antibiotic Dissociation Constant (Kd) for 70S Ribosome Reference
This compound~10-8 M[5]
Minocycline~10-7 M[5]
Tetracycline>10-6 M[5]
Visualization of the Mechanism of Action

The following diagram illustrates the mechanism of action of this compound at the bacterial ribosome.

Tigecycline_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 30S 30S Subunit A_Site A-Site P_Site P-Site E_Site E-Site 50S 50S Subunit Protein_Synthesis Protein Synthesis This compound This compound This compound->A_Site Binds with high affinity Inhibition Inhibition aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Steric hindrance Inhibition->Protein_Synthesis Blocks

This compound binds to the A-site of the 30S ribosomal subunit, preventing tRNA entry.

Overcoming Resistance Mechanisms

A key advantage of this compound is its ability to evade the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection proteins.[8][9]

Evasion of Efflux Pumps

Tetracycline-specific efflux pumps, such as Tet(A) and Tet(K), actively transport tetracyclines out of the bacterial cell, reducing their intracellular concentration.[10] The bulky t-butylglycylamido side chain of this compound is thought to sterically hinder its recognition and transport by these pumps, allowing it to accumulate to effective concentrations within the cell.[11]

Overcoming Ribosomal Protection

Ribosomal protection proteins, such as Tet(M) and Tet(O), bind to the ribosome and dislodge tetracycline from its binding site, allowing protein synthesis to resume.[12][13] The enhanced binding affinity of this compound, mediated by the additional interactions of its side chain with the 16S rRNA, makes it more difficult for these proteins to displace it from the A-site.[7] Cryo-EM studies have shown that the binding site of Tet(M) on the ribosome overlaps with the position of the glycylamido moiety of this compound, suggesting a direct steric clash that prevents the protective action of Tet(M).[7]

Visualization of Resistance Evasion

The following diagram illustrates how this compound overcomes common tetracycline resistance mechanisms.

Tigecycline_Resistance_Evasion cluster_cell Bacterial Cell cluster_ribosome_tet Ribosome (Tetracycline) cluster_ribosome_tig Ribosome (this compound) Ribosome_Tet 30S Subunit Tetracycline Tetracycline Tetracycline->Ribosome_Tet Binds Efflux_Pump Efflux Pump (e.g., TetA) Tetracycline->Efflux_Pump Substrate Ribosome_Tig 30S Subunit This compound This compound This compound->Ribosome_Tig Binds with high affinity This compound->Efflux_Pump Poor substrate (Steric hindrance) Tetracycline_Ext Tetracycline (extracellular) Efflux_Pump->Tetracycline_Ext Expels TetM Ribosomal Protection Protein (TetM) TetM->Ribosome_Tet Dislodges Tetracycline TetM->Ribosome_Tig Unable to dislodge (High affinity & steric clash) Tetracycline_Ext->Tetracycline Enters cell Tigecycline_Ext This compound (extracellular) Tigecycline_Ext->this compound Enters cell Experimental_Workflow Start Start: Isolate Bacterial Ribosomes Biophysical Biophysical Assays (e.g., Fluorescence Titration) Start->Biophysical Structural Structural Studies Start->Structural Functional Functional Assays Start->Functional Binding_Affinity Determine Binding Affinity (Kd) Biophysical->Binding_Affinity Xray X-ray Crystallography Structural->Xray CryoEM Cryo-Electron Microscopy Structural->CryoEM InVitro In Vitro Translation Inhibition Assay Functional->InVitro MIC MIC Determination Functional->MIC Atomic_Structure Determine Atomic Structure of Binding Site Xray->Atomic_Structure CryoEM->Atomic_Structure Inhibitory_Potency Determine Inhibitory Potency (IC50) InVitro->Inhibitory_Potency Susceptibility Determine Bacterial Susceptibility MIC->Susceptibility End End: Characterize Antibiotic-Ribosome Interaction Binding_Affinity->End Atomic_Structure->End Inhibitory_Potency->End Susceptibility->End

References

Methodological & Application

Tigecycline In Vitro Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to tigecycline. The following methods are described: broth microdilution, disk diffusion, and gradient diffusion. Adherence to standardized procedures is crucial for accurate and reproducible results.

Introduction

This compound is a glycylcycline antimicrobial agent with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][2] Accurate in vitro susceptibility testing is essential for guiding clinical therapy and for monitoring the emergence of resistance. This document outlines the standardized procedures for determining this compound susceptibility in a research setting.

A critical factor in this compound susceptibility testing is the stability of the drug in broth media. Studies have shown that the age of the broth can significantly impact the minimum inhibitory concentration (MIC) values, with aged media leading to falsely elevated MICs.[3][4][5] Therefore, it is imperative to use freshly prepared Mueller-Hinton broth (less than 12 hours old) for broth microdilution assays.[3][4][6][7]

Key Susceptibility Testing Methods

Three primary methods are used for determining the in vitro susceptibility of bacteria to this compound:

  • Broth Microdilution (BMD): This is considered the reference method for determining the MIC of an antimicrobial agent.[8] It involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium.

  • Disk Diffusion (Kirby-Bauer): This qualitative or semi-quantitative method involves placing a paper disk impregnated with a specific amount of this compound onto an agar plate inoculated with a standardized bacterial suspension. The diameter of the zone of growth inhibition around the disk is measured and correlated with susceptibility.

  • Gradient Diffusion (E-test): This method utilizes a plastic strip with a predefined, continuous gradient of this compound. When placed on an inoculated agar plate, an elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the strip.[9]

Quantitative Data Summary

The following tables summarize the interpretive criteria for this compound susceptibility testing as provided by the U.S. Food and Drug Administration (FDA) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It is important to note that interpretive criteria can vary by bacterial species and may be updated periodically. Researchers should always consult the latest guidelines from the relevant regulatory bodies.

Table 1: this compound Interpretive Criteria for Enterobacteriaceae

MethodOrganizationSusceptibleIntermediateResistant
MIC (µg/mL) FDA≤ 24≥ 8
EUCAST≤ 0.5 (for E. coli)-> 0.5 (for E. coli)
Zone Diameter (mm) FDA≥ 1915-18≤ 14
EUCAST≥ 18 (for E. coli)-< 18 (for E. coli)

Data sourced from FDA and EUCAST guidelines.[8][10][11][12]

Table 2: this compound Interpretive Criteria for Acinetobacter baumannii

MethodOrganizationSusceptibleIntermediateResistant
MIC (µg/mL) FDA≤ 24≥ 8
Zone Diameter (mm) FDA≥ 1915-18≤ 14

Note: The FDA breakpoints for Enterobacteriaceae are often applied to Acinetobacter spp.[13]

Table 3: Quality Control (QC) Ranges for this compound Susceptibility Testing

Quality Control StrainMethodMIC Range (µg/mL)Zone Diameter Range (mm)
Escherichia coli ATCC 25922Broth Microdilution0.03 - 0.25
Disk Diffusion20 - 27
Staphylococcus aureus ATCC 29213Broth Microdilution0.03 - 0.12
Enterococcus faecalis ATCC 29212Broth Microdilution0.03 - 0.12
Pseudomonas aeruginosa ATCC 27853Disk Diffusion9 - 13

Data sourced from CLSI and related studies.[3][14]

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) Method

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, adhering to CLSI standards.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), freshly prepared (<12 hours old)[3][4]

  • 96-well microtiter plates

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • This compound Stock Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water).

    • Further dilute the stock solution to create a working solution for serial dilutions.

  • Inoculum Preparation:

    • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of standardization, dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[15]

  • Microtiter Plate Preparation:

    • Dispense 50 µL of freshly prepared CAMHB into each well of a 96-well microtiter plate.

    • Perform serial twofold dilutions of the this compound working solution in the microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 32 µg/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for bacterial growth.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • Interpret the MIC values according to the breakpoints provided in Table 1 or 2.

    • Ensure that the QC strain results are within the acceptable ranges (Table 3).

Protocol 2: Disk Diffusion (Kirby-Bauer) Method

This protocol describes the standardized disk diffusion method for assessing this compound susceptibility.

Materials:

  • 15-µg this compound disks[6]

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described in Protocol 1.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of this compound Disks:

    • Using sterile forceps or a disk dispenser, place a 15-µg this compound disk onto the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

    • Interpret the zone diameters according to the breakpoints provided in Table 1 or 2.

    • Verify that the QC strain results are within the acceptable ranges (Table 3).

Protocol 3: Gradient Diffusion Method

This protocol provides the steps for determining the MIC of this compound using the gradient diffusion method.

Materials:

  • This compound gradient diffusion strips (e.g., E-test)

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation and Plate Inoculation:

    • Prepare the inoculum and inoculate the MHA plate as described in Protocol 2.

  • Application of Gradient Strip:

    • Using sterile forceps, apply the this compound gradient strip to the surface of the inoculated and dried MHA plate.

    • Ensure the strip is in complete contact with the agar surface and that no air bubbles are trapped underneath.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, an elliptical zone of inhibition will be visible.

    • Read the MIC value at the point where the lower edge of the ellipse intersects the MIC scale on the strip.[9]

    • If the intersection is between two markings, read the higher value.

    • Interpret the MIC values according to the breakpoints provided in Table 1 or 2.

    • Confirm that the QC strain results are within the acceptable ranges.

Visualizations

experimental_workflow cluster_prep Inoculum Preparation cluster_bmd Broth Microdilution cluster_disk Disk Diffusion cluster_gradient Gradient Diffusion p1 Select 3-5 Colonies p2 Suspend in Saline/Broth p1->p2 p3 Adjust to 0.5 McFarland p2->p3 bmd2 Inoculate Microtiter Plate p3->bmd2 dd1 Inoculate MHA Plate p3->dd1 gd1 Inoculate MHA Plate p3->gd1 bmd1 Prepare this compound Dilutions bmd1->bmd2 bmd3 Incubate 16-20h at 35°C bmd2->bmd3 bmd4 Read MIC bmd3->bmd4 dd2 Apply 15µg this compound Disk dd1->dd2 dd3 Incubate 16-20h at 35°C dd2->dd3 dd4 Measure Zone Diameter dd3->dd4 gd2 Apply this compound Gradient Strip gd1->gd2 gd3 Incubate 16-20h at 35°C gd2->gd3 gd4 Read MIC from Strip gd3->gd4

Fig 1. Workflow for this compound Susceptibility Testing Methods.

tigecycline_action_resistance cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance action1 This compound enters bacterial cell action2 Binds to 30S ribosomal subunit action1->action2 res1 Overexpression of efflux pumps (e.g., AdeABC, AcrAB) action1->res1 Efflux res3 Enzymatic inactivation (e.g., tet(X)) action1->res3 Inactivation action3 Blocks entry of aminoacyl-tRNA action2->action3 res2 Ribosomal protection (e.g., tet(M)) - Less common action2->res2 Protection res4 Target site mutations (e.g., rpsJ) action2->res4 Alteration action4 Inhibits protein synthesis action3->action4 action5 Bacteriostatic effect action4->action5

Fig 2. this compound Mechanism of Action and Resistance.

References

Application Notes and Protocols for Tigecycline MIC Determination via Broth Microdilution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Tigecycline using the broth microdilution method. This procedure is aligned with the standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

This compound is a glycylcycline antibiotic with a broad spectrum of activity against many gram-positive and gram-negative bacteria, including multidrug-resistant strains. Accurate determination of its MIC is crucial for surveillance, research, and the development of new antimicrobial agents. The broth microdilution method is a standardized technique used to determine the in vitro susceptibility of bacteria to antimicrobial agents. A critical consideration for this compound is its instability in the presence of oxygen, which necessitates the use of freshly prepared Mueller-Hinton Broth (MHB) for accurate results.[1]

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after incubation.

Experimental Protocol

This protocol outlines the necessary steps for performing a broth microdilution assay to determine the MIC of this compound.

Materials
  • This compound analytical standard powder

  • Sterile distilled water or Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing (including quality control strains)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes and sterile tips

  • Spectrophotometer or McFarland standards

  • Incubator (35°C ± 2°C)

  • Vortex mixer

Preparation of Media

A crucial aspect of this compound MIC testing is the use of freshly prepared Mueller-Hinton Broth. Aged media can lead to the oxidation of this compound, resulting in falsely elevated MIC values.[1]

  • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.

  • Crucially, the broth must be prepared and used within 12 hours of preparation. [2]

  • Ensure the final concentration of cations is approximately 20-25 mg/L for Ca²⁺ and 10-12.5 mg/L for Mg²⁺.

Preparation of this compound Stock Solution

The stability of the this compound stock solution is critical for accurate MIC results.

  • Solvent: Sterile distilled water is the recommended solvent for preparing the primary stock solution of this compound.[3]

  • Stock Concentration: Prepare a stock solution of this compound at a concentration of 1280 µg/mL.

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the appropriate amount of this compound powder based on its potency.

    • Dissolve the powder in sterile distilled water to achieve the desired stock concentration.

    • Vortex gently to ensure complete dissolution.

  • Storage: The stock solution should be prepared fresh on the day of the assay. If short-term storage is necessary, it should be kept on ice and protected from light. For longer-term storage, aliquots can be stored at -70°C for up to 43 days.[3]

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the suspension in fresh CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically a 1:100 dilution of the standardized suspension.

Serial Dilution in a 96-Well Plate

The following steps describe the preparation of twofold serial dilutions of this compound in a 96-well plate for a final concentration range of 16 µg/mL to 0.015 µg/mL.

  • Add 100 µL of fresh CAMHB to all wells of a 96-well microtiter plate.

  • Prepare an intermediate dilution of the 1280 µg/mL this compound stock solution to 32 µg/mL in CAMHB.

  • Add 100 µL of the 32 µg/mL this compound solution to the wells in column 1. This will result in a starting concentration of 16 µg/mL after the addition of the inoculum.

  • Using a multichannel pipette, transfer 100 µL from column 1 to column 2 and mix thoroughly by pipetting up and down.

  • Continue this serial dilution process from column 2 to column 10.

  • After mixing in column 10, discard 100 µL.

  • Column 11 will serve as the growth control (no antibiotic).

  • Column 12 will serve as the sterility control (no bacteria).

Inoculation of the Microtiter Plate
  • Add 100 µL of the standardized bacterial inoculum (at approximately 1 x 10⁶ CFU/mL to achieve a final concentration of 5 x 10⁵ CFU/mL) to each well from column 1 to column 11.

  • Do not add inoculum to column 12.

  • The final volume in each well (columns 1-11) will be 200 µL.

Incubation
  • Cover the plate with a lid to prevent evaporation.

  • Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

Reading and Interpretation of MIC
  • Place the microtiter plate on a reading apparatus.

  • The MIC is the lowest concentration of this compound that shows complete inhibition of visible bacterial growth.

  • The growth control well (column 11) should show distinct turbidity.

  • The sterility control well (column 12) should remain clear.

  • Trailing Endpoints: For tetracyclines, including this compound, a "trailing" or "phantom" growth phenomenon may be observed, where there is a gradual fading of growth over several wells. For this compound, the endpoint should be read as the first well that shows 100% inhibition of growth (no visible growth).

Quality Control

Quality control (QC) is essential for ensuring the accuracy and reproducibility of MIC results. Recommended QC strains and their acceptable MIC ranges are provided by CLSI and EUCAST.

Quality Control StrainCLSI M100 (34th Ed.) MIC Range (µg/mL)EUCAST (v. 15.0) MIC Range (µg/mL)
Escherichia coli ATCC® 25922™0.03 - 0.250.06 - 0.25
Staphylococcus aureus ATCC® 29213™0.03 - 0.120.06 - 0.25
Enterococcus faecalis ATCC® 29212™0.03 - 0.120.03 - 0.12
Streptococcus pneumoniae ATCC® 49619™0.015 - 0.120.03 - 0.12

Note: Always refer to the latest versions of the CLSI M100 and EUCAST QC tables for the most current ranges.

Data Presentation

Summarize the quantitative MIC data in a clear and structured table for easy comparison.

Bacterial StrainThis compound MIC (µg/mL)Interpretation (if applicable)
[Test Isolate 1][Result][S/I/R]
[Test Isolate 2][Result][S/I/R]
E. coli ATCC 25922[Result]In Control/Out of Control

Visualizations

Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_media Prepare Fresh CAMHB (<12h) serial_dilution Perform Serial Dilutions in 96-Well Plate prep_media->serial_dilution prep_stock Prepare this compound Stock Solution prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plate with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20h inoculation->incubation read_mic Read MIC at 100% Inhibition incubation->read_mic qc_check Verify QC Strain MICs read_mic->qc_check result Final MIC Report qc_check->result

Caption: Workflow for this compound Broth Microdilution MIC Determination.

96-Well Plate Serial Dilution Logic

Serial_Dilution_Plate cluster_inoculation Inoculation Step A1 Well 1 100µL Drug (2X) + 100µL Broth A2 Well 2 100µL from Well 1 + 100µL Broth A1->A2 100µL Transfer A3 ... A2->A3 100µL Transfer A10 Well 10 100µL from Well 9 + 100µL Broth A3->A10 ... A11 Growth Control 200µL Broth (No Drug) A12 Sterility Control 200µL Broth (No Drug, No Inoculum) Inoculum Add 100µL of ~1x10^6 CFU/mL Inoculum to Wells 1-11

Caption: Logic of Two-Fold Serial Dilution in a 96-Well Plate.

References

Application Notes and Protocols for Tigecycline Susceptibility Testing of Clinical Isolates using Etest®

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of tigecycline against clinical isolates using the Etest® gradient diffusion method. This document outlines the necessary materials, step-by-step procedures, quality control measures, and data interpretation guidelines to ensure accurate and reproducible results.

Introduction

This compound is a glycylcycline antimicrobial agent with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[1] Accurate susceptibility testing is crucial for guiding clinical therapy and monitoring the emergence of resistance. The Etest® is a quantitative technique for the determination of the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against microorganisms. It is a predefined, stable gradient of 15 antimicrobial concentrations on a plastic strip.[2] When applied to an inoculated agar surface, the Etest® strip establishes a continuous concentration gradient of the antimicrobial agent, and after incubation, a symmetrical inhibition ellipse is formed. The MIC value is read directly from the scale where the edge of the inhibition ellipse intersects the strip.[2]

Principle of the Etest®

The Etest® combines the principles of dilution and diffusion methods for susceptibility testing.[2] A plastic strip is impregnated with a predefined, continuous gradient of this compound concentrations. When the strip is applied to an inoculated agar plate, the antibiotic is immediately released into the agar, creating a stable concentration gradient.[2] Following incubation, the intersection of the elliptical zone of inhibition with the MIC scale on the strip indicates the minimum inhibitory concentration of this compound required to inhibit the growth of the test organism.

Materials and Reagents

  • This compound Etest® strips (e.g., bioMérieux)

  • Mueller-Hinton Agar (MHA) plates (or other appropriate medium for fastidious organisms)

  • Sterile saline (0.85%) or Tryptic Soy Broth (TSB)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Vortex mixer

  • Incubator (35°C ± 2°C)

  • Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™)

  • Clinical isolates to be tested

Experimental Protocol

Inoculum Preparation
  • From a pure, overnight culture of the clinical isolate on a non-selective agar medium, select 3-5 well-isolated colonies of the same morphology.

  • Transfer the colonies to a tube containing 3-5 mL of sterile saline or Tryptic Soy Broth.

  • Vortex the tube to create a smooth, homogeneous suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or sterile saline/broth to decrease it. Proper inoculum density is critical for accurate results.

Inoculation of Agar Plates
  • Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.

  • Rotate the swab several times against the inside wall of the tube above the fluid level to remove excess inoculum.

  • Streak the entire surface of the Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform distribution of the inoculum.

  • Allow the agar surface to dry for 10-15 minutes before applying the Etest® strips.

Application of Etest® Strips
  • Using sterile forceps, carefully place the this compound Etest® strip onto the inoculated agar surface with the MIC scale facing upwards.

  • Ensure that the entire length of the strip is in complete contact with the agar surface. Do not move the strip once it has been applied.

  • If testing multiple isolates on a large (150 mm) plate, ensure adequate spacing between strips to prevent overlapping of inhibition zones.

Incubation
  • Invert the inoculated plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • For fastidious organisms, specific incubation conditions (e.g., increased CO2) and specialized media may be required as per standard guidelines.

Reading and Interpreting Results
  • After incubation, read the MIC value at the point where the lower edge of the elliptical inhibition zone intersects the Etest® strip.

  • Read the MIC value directly from the printed scale on the strip. For values that fall between two markings, round up to the next higher twofold dilution value.[3]

  • Interpret the MIC value as Susceptible (S), Intermediate (I), or Resistant (R) based on the established breakpoints from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Quality Control

Quality control testing should be performed with each new batch of Etest® strips and on a routine basis to ensure the accuracy of the results.

  • Follow the same procedure as for clinical isolates using standard QC strains.

  • The resulting MIC values for the QC strains should fall within the acceptable ranges specified by the manufacturer and relevant regulatory bodies.

Table 1: Quality Control Ranges for this compound Etest®

Quality Control StrainAcceptable MIC Range (µg/mL)
Escherichia coli ATCC® 25922™0.03 - 0.25[4]
Staphylococcus aureus ATCC® 29213™0.03 - 0.25[4]
Enterococcus faecalis ATCC® 29212™0.03 - 0.12[4]
Streptococcus pneumoniae ATCC® 49619™0.015 - 0.12[4]
Haemophilus influenzae ATCC® 49247™0.06 - 0.5[4]

Data Presentation

Summarizing MIC data in a structured format is essential for analysis and comparison.

Table 2: this compound MIC Breakpoints for Enterobacteriaceae

Regulatory BodySusceptible (S)Intermediate (I)Resistant (R)
FDA ≤ 2 µg/mL4 µg/mL≥ 8 µg/mL[3][5]
EUCAST ≤ 1 µg/mL-> 2 µg/mL[6]

Table 3: Example of this compound MIC Distribution for Clinical Isolates

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Acinetobacter baumannii90260.1 - 12[7]
Klebsiella pneumoniae (ESBL-producing)-2 (Etest)4 (Etest)-[8]
Escherichia coli (ESBL-producing)-0.5 (Etest)1 (Etest)-[8]

Note: MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.

Visualization of Experimental Workflow and Data Interpretation

Etest_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Application cluster_analysis Analysis Isolate Select Colonies from Pure Culture Suspend Create Bacterial Suspension Isolate->Suspend Standardize Adjust to 0.5 McFarland Standard Suspend->Standardize Inoculate Streak MHA Plate Standardize->Inoculate Dry Allow Plate to Dry Inoculate->Dry Apply Apply this compound Etest® Strip Dry->Apply Incubate Incubate at 35°C for 16-20h Apply->Incubate Read Read MIC at Ellipse Intersection Incubate->Read Interpret Interpret Result (S, I, R) Read->Interpret

Caption: Workflow for this compound Etest® Susceptibility Testing.

Interpretation_Logic cluster_fda FDA Breakpoints (Enterobacteriaceae) cluster_eucast EUCAST Breakpoints (Enterobacteriaceae) MIC_Value_FDA MIC Value (µg/mL) Susceptible_FDA Susceptible (≤ 2) MIC_Value_FDA->Susceptible_FDA ≤ 2 Intermediate_FDA Intermediate (= 4) MIC_Value_FDA->Intermediate_FDA = 4 Resistant_FDA Resistant (≥ 8) MIC_Value_FDA->Resistant_FDA ≥ 8 MIC_Value_EUCAST MIC Value (µg/mL) Susceptible_EUCAST Susceptible (≤ 1) MIC_Value_EUCAST->Susceptible_EUCAST ≤ 1 Resistant_EUCAST Resistant (> 2) MIC_Value_EUCAST->Resistant_EUCAST > 2

References

In Vivo Efficacy of Tigecycline in a Murine Thigh Infection Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for evaluating the in vivo efficacy of Tigecycline using a murine thigh infection model. The information compiled is based on established experimental data and is intended to guide researchers in designing and executing similar preclinical studies.

Introduction

The murine thigh infection model is a well-established and highly utilized preclinical model for assessing the in vivo efficacy of antimicrobial agents.[1] This model is particularly valuable as it mimics human soft tissue infections and allows for the determination of key pharmacokinetic/pharmacodynamic (PK/PD) parameters that are often predictive of clinical outcomes in humans.[1] this compound, a glycylcycline antimicrobial, has demonstrated broad-spectrum activity against a variety of pathogens, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4] This document outlines the protocols for testing this compound's efficacy in both neutropenic and immunocompetent murine thigh infection models.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound against various bacterial strains in the murine thigh infection model.

Table 1: Efficacy of this compound against Staphylococcus aureus in a Neutropenic Murine Thigh Model [2][3][4]

Bacterial StrainThis compound MIC (μg/mL)This compound Dosage Range (mg/kg/day)Maximum Reduction in Bacterial Load (log10 CFU/thigh)fAUC/MIC for 80% Efficacy (EI80)
Methicillin-Susceptible S. aureus (MSSA)0.251.56 - 400~1.8 - 2.35.4 (range: 2.8 - 13)
Hospital-Associated MRSA (HA-MRSA)0.25 - 0.51.56 - 400~1.8 - 2.35.4 (range: 2.8 - 13)
Community-Associated MRSA (CA-MRSA)0.125 - 0.251.56 - 400~1.8 - 2.35.4 (range: 2.8 - 13)

Table 2: Efficacy of this compound against Enterobacteriaceae in a Neutropenic Murine Thigh Model [5]

Bacterial StrainThis compound MIC (μg/mL)This compound Dosage Range (mg/kg/day)fAUC/MIC for 80% Efficacy (EI80)
Escherichia coli (including ESBL-producing)0.125 - 23.125 - 3008.4
Klebsiella pneumoniae (including ESBL & Carbapenemase-producing)0.125 - 23.125 - 3008.4

Table 3: Impact of Immune Status on this compound Efficacy against CA-MRSA [2]

Mouse ModelThis compound Doses (mg/kg, once daily)fAUC/MICMean Change in Bacterial Load (log10 CFU/thigh)
Neutropenic1.561.8+1.4
3.133.6+0.5
6.257.2+0.1
12.58.8-1.1
Immunocompetent1.561.8-1.6
3.133.6-1.9
6.257.2-1.8
12.58.8-1.6

Experimental Protocols

Murine Thigh Infection Model

This protocol outlines the key steps for establishing a murine thigh infection.

a. Animal Model:

  • Species: Pathogen-free, female ICR or BALB/c mice.[2][6]

  • Weight: Approximately 23-27 g.[7]

  • Neutropenic Model: To induce neutropenia, administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[7] This renders the mice more susceptible to infection, mimicking the condition of immunocompromised patients.[1]

  • Immunocompetent Model: No pre-treatment with cyclophosphamide is required.[2]

b. Bacterial Strain Preparation:

  • Select the desired bacterial strain (e.g., S. aureus, E. coli, K. pneumoniae).

  • Determine the Minimum Inhibitory Concentration (MIC) of this compound for the selected strain using broth microdilution according to CLSI guidelines.[2]

  • Culture the bacteria to the mid-logarithmic phase, then wash and dilute in sterile saline to the desired inoculum concentration.

c. Infection Procedure:

  • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

  • Inject 0.1 mL of the bacterial inoculum (typically 10^6 to 10^8 CFU/mL) directly into the thigh muscle of each mouse.[2][7]

This compound Treatment Regimen

a. Drug Preparation:

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., normal saline).

  • Further dilute the stock solution to achieve the desired dosing concentrations.

b. Administration:

  • Initiate treatment 2 hours post-infection.[2]

  • Administer this compound via subcutaneous injection in a volume of 0.2 mL.[2]

  • Dosing regimens can vary, from single doses to multiple doses administered over a 24-hour period.[2][5]

Assessment of Efficacy

a. Sample Collection:

  • At 24 hours post-treatment initiation, euthanize the mice.[2]

  • Aseptically dissect the entire thigh muscle.

b. Bacterial Burden Quantification:

  • Homogenize the thigh tissue in a known volume of sterile saline.

  • Perform serial dilutions of the tissue homogenate.

  • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubate the plates overnight at 37°C.

  • Count the number of colony-forming units (CFU) and express the bacterial load as log10 CFU per thigh or log10 CFU per gram of tissue.[7]

Visualizations

Experimental_Workflow A Animal Preparation (Neutropenic or Immunocompetent) C Thigh Infection (Intramuscular Injection) A->C B Bacterial Inoculum Preparation B->C D This compound Treatment (Subcutaneous Injection) C->D 2 hours post-infection E Euthanasia & Thigh Dissection (24h Post-Treatment) D->E F Tissue Homogenization & Plating E->F G Bacterial Load Quantification (CFU Counting) F->G

Caption: Workflow of the murine thigh infection model for evaluating this compound efficacy.

PK_PD_Relationship PK Pharmacokinetics (PK) (Drug Exposure over Time) AUC_MIC fAUC/MIC Ratio PK->AUC_MIC Determines PD Pharmacodynamics (PD) (Antimicrobial Effect) Efficacy Therapeutic Efficacy (Bacterial Eradication) PD->Efficacy Leads to AUC_MIC->PD Predicts

Caption: Relationship between Pharmacokinetics (PK), Pharmacodynamics (PD), and this compound efficacy.

References

Application Notes and Protocols: Tigecycline and Colistin Combination Therapy Against KPC-Producing Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of carbapenem-resistant Klebsiella pneumoniae (CRKP), particularly strains producing Klebsiella pneumoniae carbapenemase (KPC), poses a significant threat to global health. With limited therapeutic options, combination therapies are increasingly being explored. The combination of tigecycline, a glycylcycline antibiotic, and colistin, a polymyxin, has shown promise in combating these multidrug-resistant organisms. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this combination therapy.

Mechanism of Action and Synergy

This compound inhibits protein synthesis by binding to the 30S ribosomal subunit. Colistin disrupts the integrity of the bacterial outer membrane by interacting with lipopolysaccharide (LPS), leading to increased membrane permeability. The synergistic effect of this combination is primarily attributed to the ability of colistin to permeabilize the outer membrane, thereby facilitating the entry of this compound into the bacterial cell and increasing its intracellular concentration at the ribosomal target.[1]

Synergy_Mechanism Synergistic Mechanism of this compound and Colistin cluster_extracellular Extracellular Space cluster_cell K. pneumoniae Cell Colistin Colistin Outer_Membrane Outer Membrane (LPS) Colistin->Outer_Membrane Disrupts LPS Tigecycline_ext This compound Periplasm Periplasmic Space Tigecycline_ext->Periplasm Enhanced Entry Outer_Membrane->Periplasm Increased Permeability Cytoplasm Cytoplasm Periplasm->Cytoplasm Transport Inner_Membrane Inner Membrane Ribosome 30S Ribosome Cytoplasm->Ribosome This compound binds Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition

Caption: Synergistic action of colistin and this compound.

Data Presentation

The following tables summarize quantitative data from representative studies on the in vitro and in vivo efficacy of this compound and colistin against KPC-producing K. pneumoniae.

Table 1: In Vitro Synergy Testing Results

KPC-K. pneumoniae IsolateThis compound MIC (µg/mL)Colistin MIC (µg/mL)Combination Result (FICI)InterpretationReference
Strain 1240.375Synergy[2]
Strain 2480.5Synergy[2]
Strain 3120.26Synergy[3]
Strain 42>64N/A (Time-kill synergy)Synergy[4]

FICI: Fractional Inhibitory Concentration Index. Synergy: FICI ≤ 0.5; Additive/Indifference: 0.5 < FICI ≤ 4; Antagonism: FICI > 4.

Table 2: Time-Kill Assay Results

KPC-K. pneumoniae IsolateTreatment (Concentration)Log10 CFU/mL Reduction at 24hInterpretationReference
Strain AThis compound (1x MIC)< 1 (Bacteriostatic)No significant killing[2]
Strain AColistin (1x MIC)~1.5 (Regrowth after 8h)Initial killing, regrowth[2]
Strain AThis compound + Colistin (1x MIC)> 3 (Bactericidal)Synergy[2]
Strain BThis compound (4x MIC)< 1 (Bacteriostatic)No significant killing[4]
Strain BColistin (2 µg/mL)No reductionNo effect[4]
Strain BThis compound + Colistin> 2Synergy[4]

Table 3: In Vivo Efficacy in Murine Models

Murine ModelKPC-K. pneumoniae IsolateTreatment RegimenOutcomeReference
Thigh InfectionStrain XThis compound monotherapy1-2 log10 CFU reduction[5]
Thigh InfectionStrain XColistin monotherapy~1 log10 CFU reduction[5]
Thigh InfectionStrain XThis compound + Colistin>2.5 log10 CFU reduction[5]
SepsisStrain YThis compound monotherapyNo significant difference from control[6]
SepsisStrain YColistin monotherapySignificant bacterial load reduction[6]
SepsisStrain YThis compound + ColistinNot superior to colistin monotherapy[6]

Experimental Protocols

Experimental_Workflow Experimental Workflow for Evaluating Combination Therapy cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis MIC_Determination MIC Determination (this compound & Colistin) Checkerboard Checkerboard Assay MIC_Determination->Checkerboard Inform concentrations Time_Kill Time-Kill Assay Checkerboard->Time_Kill Confirm synergy Animal_Model Animal Model Selection (Murine or G. mellonella) Time_Kill->Animal_Model Guide in vivo studies Infection Establishment of Infection Animal_Model->Infection Treatment Treatment Administration Infection->Treatment Efficacy_Assessment Efficacy Assessment (Survival, Bacterial Load) Treatment->Efficacy_Assessment

Caption: Workflow for assessing this compound-colistin synergy.

Protocol 1: Checkerboard Synergy Assay

This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.

Materials:

  • KPC-producing K. pneumoniae isolate(s)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound and Colistin stock solutions

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Isolate Preparation: Culture the KPC-K. pneumoniae isolate overnight on a suitable agar plate. Prepare a bacterial suspension in sterile saline or CAMHB, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution: Prepare serial twofold dilutions of this compound and colistin in CAMHB in the 96-well plate. The concentrations should range from sub-inhibitory to supra-inhibitory levels based on the known or predetermined Minimum Inhibitory Concentrations (MICs) of the individual drugs.

  • Plate Setup: In a 96-well plate, add 50 µL of CAMHB to all wells. Add 50 µL of the appropriate this compound dilution along the x-axis and 50 µL of the colistin dilution along the y-axis, creating a matrix of concentrations.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include wells for growth control (no antibiotics) and sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Colistin = (MIC of Colistin in combination) / (MIC of Colistin alone)

    • Calculate the FIC Index (FICI): FICI = FIC of this compound + FIC of Colistin.

    • Interpret the results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[3]

Protocol 2: Time-Kill Assay

This dynamic method assesses the rate of bacterial killing by antimicrobial agents over time.

Materials:

  • KPC-producing K. pneumoniae isolate(s)

  • CAMHB

  • This compound and Colistin stock solutions

  • Sterile culture tubes

  • Apparatus for serial dilution and plating (e.g., agar plates, spreader)

Procedure:

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of the KPC-K. pneumoniae isolate. Dilute the culture in CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Assay Setup: Prepare tubes with CAMHB containing:

    • No antibiotic (growth control)

    • This compound alone (e.g., at 1x or 2x MIC)

    • Colistin alone (e.g., at 1x or 2x MIC)

    • This compound and Colistin in combination (at the same concentrations as above)

  • Inoculation and Incubation: Inoculate the prepared tubes with the bacterial suspension. Incubate at 37°C with shaking.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[4] Perform serial tenfold dilutions in sterile saline and plate onto nutrient agar plates.

  • Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[7]

    • Indifference: A < 2 log10 decrease or a < 2 log10 increase in CFU/mL between the combination and the most active single agent.

    • Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and the most active single agent.

    • Bactericidal activity: A ≥ 3 log10 decrease in CFU/mL from the initial inoculum.

Protocol 3: Galleria mellonella Infection Model

This invertebrate model is a cost-effective and ethically favorable alternative to mammalian models for preliminary in vivo efficacy studies.

Materials:

  • Galleria mellonella larvae in their final instar stage

  • KPC-producing K. pneumoniae isolate(s)

  • Phosphate-buffered saline (PBS)

  • This compound and Colistin for injection

  • Micro-syringes

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in PBS, washed from an overnight culture. Adjust the concentration to the desired inoculum (e.g., 1 x 10^6 CFU per larva), which should be determined in preliminary studies to establish a lethal dose (e.g., LD50).[4]

  • Infection: Inject 10 µL of the bacterial suspension into the last left proleg of each larva. Use a control group injected with sterile PBS.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the treatment. Inject a defined dose of this compound, colistin, or the combination into the last right proleg.[4] A control group should receive a vehicle injection.

  • Incubation and Monitoring: Incubate the larvae at 37°C in the dark. Monitor and record survival daily for a defined period (e.g., 72-96 hours). Larvae are considered dead when they are non-responsive to touch.

  • Data Analysis:

    • Plot survival curves (Kaplan-Meier).

    • Compare survival rates between treatment groups and the control group using statistical tests such as the log-rank test.

    • Optionally, at specific time points, larvae can be homogenized to determine the bacterial load (CFU/larva).

Resistance Mechanisms

Prolonged or inappropriate use of this compound and colistin can lead to the development of resistance. Understanding these mechanisms is crucial for interpreting experimental results and for drug development.

Resistance_Mechanisms Key Resistance Mechanisms in K. pneumoniae cluster_this compound This compound Resistance cluster_colistin Colistin Resistance Efflux_Pumps Overexpression of Efflux Pumps (e.g., AcrAB-TolC) Tigecycline_ext This compound Efflux_Pumps->Tigecycline_ext Efflux of this compound RamA Upregulation of ramA RamA->Efflux_Pumps Activates RamR_mut Mutations in ramR RamR_mut->RamA Leads to TetA Acquisition of tet(A) gene TetA->Tigecycline_ext Efflux of this compound LPS_Mod LPS Modification Colistin Colistin LPS_Mod->Colistin Reduces Binding MgrB_inactivation Inactivation of mgrB PmrAB_PhoPQ Mutations in pmrA/B, phoP/Q MgrB_inactivation->PmrAB_PhoPQ Upregulates PhoPQ PmrAB_PhoPQ->LPS_Mod Mediates mcr_gene Acquisition of mcr genes mcr_gene->LPS_Mod Mediates

Caption: this compound and colistin resistance pathways.

This compound Resistance:

  • Efflux Pump Overexpression: Upregulation of the AcrAB-TolC efflux pump, often due to mutations in regulatory genes like ramR, is a common mechanism.[8]

  • Ribosomal Protection: Acquisition of tetracycline-resistance genes, such as tet(A), can also confer resistance.[9]

Colistin Resistance:

  • LPS Modification: Chromosomal mutations in two-component systems (e.g., pmrA/B, phoP/Q) or inactivation of the mgrB gene lead to modifications of the lipid A component of LPS, reducing colistin's binding affinity.[9][10]

  • Plasmid-Mediated Resistance: The acquisition of mobile colistin resistance (mcr) genes, which also modify lipid A, is an increasing concern.

These detailed protocols and application notes provide a framework for the systematic evaluation of this compound and colistin combination therapy against KPC-producing K. pneumoniae. Adherence to standardized methodologies is crucial for generating reproducible and comparable data in the search for effective treatments against these challenging pathogens.

References

Investigating Tigecycline's Activity Against Bacterial Biofilms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methodologies to investigate the efficacy of Tigecycline against bacterial biofilms. Detailed protocols for key experiments are provided, along with a summary of reported quantitative data and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and Bacterial Biofilms

This compound is a broad-spectrum glycylcycline antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit.[1][2] Its unique structure allows it to evade common tetracycline resistance mechanisms.[1][2] Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. These biofilms exhibit increased tolerance to antimicrobial agents and the host immune system, making them a significant challenge in clinical and industrial settings.[3] Understanding the activity of antibiotics like this compound against biofilms is crucial for developing effective treatment strategies for persistent infections.

Quantitative Data Summary

The following tables summarize the reported minimum inhibitory concentrations (MIC) and minimum biofilm eradication concentrations (MBEC) of this compound against various bacterial biofilms. These values highlight the increased concentrations of this compound often required to eradicate established biofilms compared to planktonic bacteria.

Table 1: this compound Activity Against Acinetobacter baumannii Biofilms

StrainPlanktonic MIC (µg/mL)MBEC (µg/mL)Fold Increase (MBEC/MIC)Reference
MDRAB R1->256>512[4]
MDRAB R2->256>512[4]

Table 2: this compound Activity Against Staphylococcus epidermidis Biofilms

Strain TypePlanktonic MIC Range (µg/mL)Biofilm MIC Range (µg/mL)Reference
Clinical Isolates-0.125 - 2[5]

Note: The referenced study used the term "MIC value for this compound against S. epidermidis growing in the biofilm," which is conceptually similar to MBEC.

Table 3: this compound Activity Against Staphylococcus aureus Biofilms in Combination Therapy

TreatmentLog10 CFU/mL Reduction (48h)Reference
This compound Monotherapy-0.24 ± 0.17[6]
This compound + Gentamicin-3.66 ± 0.26[6]

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the inhibition of protein synthesis.[1][2] In the context of biofilms, sub-inhibitory concentrations of this compound have been shown to modulate the expression of genes involved in biofilm formation and virulence. For instance, in Staphylococcus epidermidis, sub-MICs of this compound can lead to increased expression of the icaA, altE, and sigB genes, which are associated with polysaccharide intercellular adhesin (PIA) synthesis and biofilm regulation.[2] In Methicillin-Resistant Staphylococcus aureus (MRSA), this compound has been observed to reduce the expression of icaC, another crucial gene for PIA production.[7][8]

Quorum sensing (QS) and cyclic di-GMP (c-di-GMP) signaling are two major regulatory pathways that control biofilm formation in many bacteria. While direct interaction of this compound with these pathways is still under investigation, its ability to alter the expression of biofilm-associated genes suggests an indirect influence on these regulatory networks.

cluster_QS Quorum Sensing (QS) cluster_c_di_GMP c-di-GMP Signaling QS_Signal QS Signal (e.g., AIP, AHL) QS_Receptor Membrane Receptor QS_Signal->QS_Receptor QS_Regulator Intracellular Regulator QS_Receptor->QS_Regulator Biofilm_Genes Biofilm-Associated Gene Expression (e.g., icaA, icaC, altE, sigB) QS_Regulator->Biofilm_Genes DGC Diguanylate Cyclase (DGC) c_di_GMP Cyclic di-GMP DGC->c_di_GMP Synthesis PDE Phosphodiesterase (PDE) GMP 2 x GMP PDE->GMP Degradation c_di_GMP->PDE c_di_GMP->Biofilm_Genes GTP 2 x GTP GTP->DGC Biofilm_Formation Biofilm Formation (Adhesion, EPS Production) Biofilm_Genes->Biofilm_Formation This compound This compound This compound->Biofilm_Genes Modulates Expression

Caption: this compound's influence on key biofilm regulatory pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Crystal Violet Biofilm Formation Assay

This protocol is used to quantify the total biomass of a biofilm.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth, Luria-Bertani broth)

  • This compound stock solution

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid or 95% Ethanol

  • Phosphate-buffered saline (PBS) or sterile distilled water

  • Plate reader

Procedure:

  • Preparation of Bacterial Inoculum: Grow an overnight culture of the test bacterium. Dilute the culture in fresh medium to a standardized concentration (e.g., 0.5 McFarland standard, equivalent to approximately 1.5 x 10⁸ CFU/mL).[4]

  • Plate Setup: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate. For testing this compound's inhibitory effect, add 100 µL of medium containing serial dilutions of this compound. Include wells with only medium as a negative control and wells with bacteria and no antibiotic as a positive control.

  • Incubation: Cover the plate and incubate at the optimal growth temperature (e.g., 37°C) for 24-48 hours without shaking.

  • Washing: Gently discard the planktonic culture from the wells. Wash the wells twice with 200 µL of PBS or sterile water to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[4]

  • Washing: Remove the crystal violet solution and wash the wells gently with water until the runoff is clear.

  • Drying: Invert the plate and tap it on a paper towel to remove excess water. Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature with gentle shaking.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. Measure the optical density (OD) at a wavelength of 490 nm or 595 nm using a plate reader.[4]

Start Start Inoculation Inoculate 96-well plate with bacterial suspension +/- this compound Start->Inoculation Incubation Incubate (e.g., 24-48h at 37°C) Inoculation->Incubation Washing1 Discard planktonic cells and wash with PBS Incubation->Washing1 Staining Stain with 0.1% Crystal Violet Washing1->Staining Washing2 Wash to remove excess stain Staining->Washing2 Drying Air dry the plate Washing2->Drying Solubilization Solubilize bound stain (e.g., with 30% Acetic Acid) Drying->Solubilization Quantification Measure OD at 490nm/595nm Solubilization->Quantification End End Quantification->End Start Start Biofilm_Formation Grow biofilm on MBEC peg lid Start->Biofilm_Formation Rinse1 Rinse peg lid in PBS Biofilm_Formation->Rinse1 Challenge Expose pegs to serial dilutions of this compound Rinse1->Challenge Rinse2 Rinse peg lid in PBS Challenge->Rinse2 Recovery Place peg lid in recovery medium Rinse2->Recovery Dislodge Dislodge biofilm cells (e.g., sonication) Recovery->Dislodge Incubate_Regrowth Incubate recovery plate for regrowth Dislodge->Incubate_Regrowth Determine_MBEC Determine MBEC by assessing growth Incubate_Regrowth->Determine_MBEC End End Determine_MBEC->End Start Start Grow_Biofilm Grow biofilm on glass-bottom dish Start->Grow_Biofilm Wash1 Wash with PBS Grow_Biofilm->Wash1 Stain Stain with fluorescent dyes (e.g., Live/Dead stain) Wash1->Stain Wash2 Wash with PBS Stain->Wash2 Image Acquire Z-stack images with Confocal Microscope Wash2->Image Analyze Reconstruct 3D image and analyze biofilm parameters Image->Analyze End End Analyze->End

References

Application of Tigecycline in Studies of Community-Acquired Pneumonia Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tigecycline, the first-in-class glycylcycline antibiotic, demonstrates a broad spectrum of in vitro activity against a range of Gram-positive, Gram-negative, and atypical pathogens implicated in community-acquired pneumonia (CAP).[1] Developed to overcome common tetracycline resistance mechanisms like ribosomal protection and efflux, it functions by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis.[2][3] This document provides detailed application notes, experimental protocols, and data summaries for researchers studying this compound's efficacy against CAP-associated pathogens.

In Vitro Activity of this compound

This compound has shown potent in vitro activity against the most frequently isolated pathogens in CAP.[4] This includes Streptococcus pneumoniae (penicillin-sensitive and -resistant strains), Haemophilus influenzae, Moraxella catarrhalis, and atypical organisms such as Chlamydophila pneumoniae, Mycoplasma pneumoniae, and Legionella pneumophila.[3][4] However, it exhibits lower activity against Pseudomonas aeruginosa.[1]

Table 1: In Vitro Susceptibility of Common CAP Pathogens to this compound
PathogenNumber of IsolatesMIC₉₀ (mg/L)MIC Range (mg/L)
Streptococcus pneumoniae64560.06≤0.008–1
S. pneumoniae (penicillin-resistant)8910.06≤0.008–0.25
Haemophilus influenzae60700.5≤0.008–2
H. influenzae (β-lactamase positive)13460.5≤0.008–2
Klebsiella pneumoniae10,6442≤0.008–16
Moraxella catarrhalis23140.5≤0.06–4
Chlamydophila pneumoniae100.1250.125–0.25
Mycoplasma pneumoniae300.250.06–0.25
Legionella spp.10080.5–8
Source: Data compiled from Townsend ML, et al., 2011.[5]
Table 2: this compound Susceptibility Breakpoints for Selected Pathogens (FDA & EUCAST)
OrganismFDA Breakpoint (mg/L)EUCAST Breakpoint (mg/L)
Susceptible ≤ Resistant >
Enterobacteriaceae28
Streptococcus pneumoniae0.06-
Note: Breakpoints can vary and are subject to updates. Researchers should consult the latest guidelines from regulatory bodies like the FDA, CLSI, and EUCAST.[6][7]

Clinical Efficacy in Community-Acquired Pneumonia

Two large Phase III clinical trials demonstrated that intravenous this compound (100 mg initial dose, then 50 mg every 12 hours) was non-inferior to levofloxacin for the treatment of hospitalized patients with CAP.[1][2]

Table 3: Clinical Cure Rates in Phase III CAP Trials (this compound vs. Levofloxacin)
Patient PopulationThis compound Cure Rate (%)Levofloxacin Cure Rate (%)
Clinically Evaluable (CE)89.786.3
Clinical Modified Intent-to-Treat (m-ITT)81.079.7
Source: Data from combined results of two Phase III studies.[1][2]

A descriptive analysis of pooled data from these trials also showed this compound to be effective in treating CAP caused by atypical pathogens (Mycoplasma pneumoniae, Chlamydophila pneumoniae, and Legionella pneumophila).[8] For patients with atypical-only infections, clinical cure rates in the microbiologically modified intent-to-treat (m-mITT) population were 94.3% for this compound and 93.1% for levofloxacin.[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • Bacterial isolates of CAP pathogens

  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in an appropriate solvent.

  • Serial Dilutions: Perform serial two-fold dilutions of this compound in CAMHB across the wells of a 96-well plate to achieve a final concentration range (e.g., 16 µg/mL to 0.015 µg/mL).

  • Prepare Bacterial Inoculum: Culture the bacterial isolate on an appropriate agar plate. Select several colonies and suspend them in saline to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_tig Prepare this compound Stock Solution start->prep_tig prep_ino Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_ino serial_dil Perform Serial Dilutions in 96-Well Plate prep_tig->serial_dil inoculate Inoculate Plate with Bacterial Suspension prep_ino->inoculate serial_dil->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end_proc End read_mic->end_proc

Caption: Workflow for MIC determination using broth microdilution.

Protocol 2: Whole-Genome Sequencing (WGS) to Identify Resistance Mutations

This protocol outlines the general steps for identifying this compound resistance mutations in S. pneumoniae, as suggested by studies on induced resistance.[9]

Objective: To identify genetic mutations associated with this compound resistance.

Materials:

  • This compound-susceptible and resistant bacterial isolates

  • DNA extraction kit

  • Next-generation sequencing (NGS) platform (e.g., Illumina)

  • Bioinformatics software for sequence alignment and variant calling

Procedure:

  • Isolate Selection: Select both a parental susceptible strain and a this compound-resistant mutant (which can be generated through serial passage in increasing concentrations of this compound).

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the susceptible and resistant isolates using a commercial kit.

  • Library Preparation and Sequencing: Prepare DNA libraries according to the manufacturer's protocol for the chosen NGS platform. Sequence the genomes to achieve sufficient coverage (e.g., >30x).

  • Bioinformatic Analysis:

    • Align the sequencing reads from the resistant strain to the genome of the susceptible parent strain (or a reference genome).

    • Perform variant calling to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

    • Annotate the identified mutations to determine the affected genes (e.g., ribosomal protein genes rpsJ, rpsC, or 16S rRNA genes).[9][10]

  • Confirmation: If desired, confirm the role of identified mutations in conferring resistance through techniques like DNA transformation of the mutated gene into a susceptible strain.

Mechanism of Action and Resistance

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis. It binds with high affinity to the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This action effectively halts the elongation of polypeptide chains.[3]

In Streptococcus pneumoniae, resistance to this compound is not typically mediated by efflux pumps, which is a common mechanism in Gram-negative bacteria.[9][10] Instead, resistance arises from mutations in ribosomal components.[9] Studies have identified mutations in genes encoding ribosomal proteins S10 (rpsJ) and S3 (rpsC), as well as in the 16S ribosomal RNA, which are directly involved in this compound binding.[9][10]

Tigecycline_MoA_Resistance cluster_moa Mechanism of Action cluster_resistance Resistance in S. pneumoniae TGC This compound Ribosome Bacterial 30S Ribosomal Subunit TGC->Ribosome Binds to A_Site A Site Ribosome->A_Site Protein_Synth Protein Synthesis (Elongation) A_Site->Protein_Synth Disrupts tRNA Amino-acyl tRNA tRNA->A_Site Entry Blocked Mutation Mutations in: - Ribosomal Proteins (S10, S3) - 16S rRNA Altered_Ribosome Altered 30S Ribosome Structure Mutation->Altered_Ribosome Reduced_Binding Reduced this compound Binding Affinity Altered_Ribosome->Reduced_Binding Reduced_Binding->Protein_Synth Allows Continuation

Caption: this compound's mechanism of action and resistance in S. pneumoniae.

Conclusion

This compound remains a valuable agent for studying and potentially treating community-acquired pneumonia, demonstrating robust in vitro activity and clinical efficacy comparable to standard-of-care fluoroquinolones.[1][11] Its utility is particularly noted against resistant pathogens.[1] Researchers investigating this compound should employ standardized susceptibility testing methods and consider genomic approaches to monitor for the emergence of resistance, which in S. pneumoniae is primarily associated with ribosomal mutations.[9] While effective, it is important to note that this compound is generally considered a bacteriostatic agent and may not be the preferred choice for all patients, especially those with severe forms of CAP.[3][4]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tigecycline Dosage for Severe Infections

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tigecycline. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the standard dosing regimen for this compound in adults?

The standard dosage for this compound is an initial intravenous (IV) dose of 100 mg, followed by 50 mg every 12 hours.[1][2][3] The infusion should be administered over approximately 30 to 60 minutes.[1][2] The duration of treatment typically ranges from 5 to 14 days, depending on the severity and location of the infection.[1][4]

Q2: When should a high-dose this compound regimen be considered?

A high-dose (HD) regimen, often a 200 mg loading dose followed by 100 mg every 12 hours, is increasingly used for severe infections in critically ill patients.[5][6] This approach is considered for infections caused by less susceptible pathogens or when treating infections in specific sites where achieving adequate drug concentrations is challenging, such as in ventilator-associated pneumonia (VAP).[6][7] Studies suggest that high-dose this compound may lead to better clinical outcomes and microbiological eradication in severe infections without a significant increase in adverse events.[8][9][10]

Q3: How should this compound dosage be adjusted for patients with hepatic or renal impairment?

  • Hepatic Impairment: No dosage adjustment is necessary for patients with mild to moderate hepatic impairment (Child-Pugh A and B).[1][2] For patients with severe hepatic impairment (Child-Pugh C), the standard loading dose of 100 mg should be followed by a reduced maintenance dose of 25 mg every 12 hours.[1][2][4] These patients should be monitored closely for treatment response.[1][2]

  • Renal Impairment: No dosage adjustment is required for patients with renal impairment, including those undergoing hemodialysis.[1][3]

Q4: What are the key pharmacokinetic/pharmacodynamic (PK/PD) targets for this compound efficacy?

The ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is considered the primary PK/PD index associated with this compound efficacy.[11][12] The specific target AUC/MIC ratio can vary depending on the type of infection:

  • Complicated Skin and Soft-Tissue Infections (cSSTI): AUC/MIC > 17.9[5][13]

  • Complicated Intra-Abdominal Infections (cIAI): AUC/MIC > 6.96[5][13]

  • Nosocomial Pneumonia: AUC/MIC > 4.5[5][13]

Troubleshooting Guides

Issue 1: Suboptimal clinical response despite standard this compound dosage.

Possible Causes:

  • High MIC of the pathogen: The infecting organism may have a higher minimum inhibitory concentration (MIC) for this compound, rendering the standard dose insufficient to achieve the target AUC/MIC.

  • Infection site: In certain deep-seated infections or those within compartments with poor drug penetration, standard doses may not achieve therapeutic concentrations.

  • Patient's physiological state: Critical illness can alter drug pharmacokinetics, potentially leading to lower than expected drug exposure.

Troubleshooting Steps:

  • Review Microbiology Data: Determine the MIC of the isolated pathogen for this compound.

  • Consider Therapeutic Drug Monitoring (TDM): If available, measure this compound plasma concentrations to assess if the patient is achieving the target AUC.

  • Evaluate High-Dose Regimen: For severe infections and pathogens with elevated MICs, consider switching to a high-dose regimen (e.g., 200 mg loading dose, then 100 mg every 12 hours).[6]

  • Combination Therapy: For difficult-to-treat pathogens, combination therapy with another active antimicrobial agent may be necessary.

Issue 2: Development of adverse events during this compound therapy.

Common Adverse Events:

  • Gastrointestinal: Nausea and vomiting are the most common adverse effects, typically occurring in the first 1-2 days of therapy and are usually mild to moderate in severity.[1]

  • Hepatic: Increases in total bilirubin, prothrombin time, and transaminases can occur.[1]

  • Pancreatitis: Acute pancreatitis, including fatal cases, has been reported.[1]

Troubleshooting and Management:

  • Nausea and Vomiting: Administering the infusion slowly over 60 minutes may help. Antiemetic agents can be considered for symptomatic relief.

  • Hepatic Dysfunction: Monitor liver function tests regularly during therapy.[2] If significant abnormalities develop, evaluate the risk/benefit of continuing this compound.[1]

  • Suspected Pancreatitis: If a patient develops clinical symptoms or laboratory abnormalities suggestive of pancreatitis, this compound should be discontinued.[1]

Data Presentation

Table 1: Comparison of Standard-Dose vs. High-Dose this compound Regimens

ParameterStandard DoseHigh Dose
Loading Dose 100 mg IV200 mg IV
Maintenance Dose 50 mg IV every 12 hours100 mg IV every 12 hours
Indications Complicated skin and intra-abdominal infections, community-acquired pneumonia[3][4]Severe infections, infections due to less susceptible pathogens, critically ill patients[5][6]
Reported Clinical Cure Rate Variable, may be lower in severe infectionsGenerally higher in severe infections[6][8][10]
Reported Microbiological Eradication VariableGenerally higher in severe infections[8][9][10]

Table 2: this compound Dosage Adjustments in Special Populations

PopulationRecommended Dosage Adjustment
Severe Hepatic Impairment (Child-Pugh C) 100 mg loading dose, then 25 mg every 12 hours[1][2][4]
Mild to Moderate Hepatic Impairment No adjustment needed[1][2]
Renal Impairment (including hemodialysis) No adjustment needed[1][3]
Pediatric (8 to <12 years) 1.2 mg/kg every 12 hours (max 50 mg every 12 hours)[4]
Pediatric (12 to <18 years) 50 mg every 12 hours[4]

Experimental Protocols

Protocol 1: Therapeutic Drug Monitoring (TDM) of this compound

Objective: To determine this compound plasma concentrations to ensure therapeutic targets are met and to guide dosage adjustments.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

  • Sample Collection: Collect trough blood samples (just before the next dose) at steady-state (typically after 2-3 days of therapy).

  • Sample Processing:

    • Centrifuge the blood sample to separate plasma.

    • Precipitate plasma proteins using a suitable agent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • Inject the processed sample into an HPLC system equipped with a C18 column.

    • Use a mobile phase gradient (e.g., a mixture of acetonitrile and water with formic acid) to separate this compound from other plasma components.

  • Mass Spectrometric Detection:

    • Introduce the eluent from the HPLC into a tandem mass spectrometer.

    • Use electrospray ionization (ESI) in positive mode.

    • Monitor specific precursor-to-product ion transitions for this compound and an internal standard for quantification.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of this compound.

    • Calculate the this compound concentration in the patient sample based on the calibration curve.

Visualizations

Experimental_Workflow_for_Tigecycline_Dosage_Optimization cluster_patient Patient with Severe Infection cluster_dosing Dosing Regimen cluster_monitoring Monitoring cluster_outcome Outcome Assessment Patient Patient Enrollment Standard_Dose Standard Dose (100mg LD, 50mg q12h) Patient->Standard_Dose Randomization or Clinical Decision High_Dose High Dose (200mg LD, 100mg q12h) Patient->High_Dose Randomization or Clinical Decision TDM Therapeutic Drug Monitoring (TDM) Standard_Dose->TDM Clinical_Assessment Clinical Assessment (e.g., SOFA score) Standard_Dose->Clinical_Assessment Microbiology Microbiological Sampling Standard_Dose->Microbiology Adverse_Events Adverse Events Standard_Dose->Adverse_Events High_Dose->TDM High_Dose->Clinical_Assessment High_Dose->Microbiology High_Dose->Adverse_Events Clinical_Cure Clinical Cure TDM->Clinical_Cure Correlate with PK/PD Targets Microbiological_Eradication Microbiological Eradication TDM->Microbiological_Eradication Correlate with PK/PD Targets Clinical_Assessment->Clinical_Cure Microbiology->Microbiological_Eradication

Caption: Experimental workflow for a clinical study comparing standard vs. high-dose this compound.

Tigecycline_Dosage_Decision_Pathway Start Patient with Suspected Severe Bacterial Infection Assess_Severity Assess Clinical Severity (e.g., ICU admission, sepsis) Start->Assess_Severity Assess_Organ_Function Assess Hepatic and Renal Function Assess_Severity->Assess_Organ_Function Standard_Dose Initiate Standard Dose: 100mg LD, then 50mg q12h Assess_Organ_Function->Standard_Dose Standard Severity No Severe Hepatic Impairment High_Dose Consider High Dose: 200mg LD, then 100mg q12h Assess_Organ_Function->High_Dose High Severity or Less Susceptible Pathogen Adjust_for_Hepatic Adjust for Severe Hepatic Impairment: 100mg LD, then 25mg q12h Assess_Organ_Function->Adjust_for_Hepatic Severe Hepatic Impairment (Child-Pugh C) Monitor Monitor Clinical Response and Adverse Events Standard_Dose->Monitor High_Dose->Monitor Adjust_for_Hepatic->Monitor Monitor->High_Dose Suboptimal Response to Standard Dose Deescalate De-escalate or Stop Therapy Based on Clinical and Microbiological Data Monitor->Deescalate Favorable Response

Caption: Logical decision pathway for selecting an appropriate this compound dosage regimen.

Tigecycline_PK_PD_Relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_outcome Clinical Outcome Dose This compound Dose (Standard or High) Concentration Plasma Concentration (AUC) Dose->Concentration determines Target PK/PD Target (AUC/MIC) Concentration->Target MIC Minimum Inhibitory Concentration (MIC) of Pathogen MIC->Target Efficacy Therapeutic Efficacy (Clinical Cure & Microbiological Eradication) Target->Efficacy predicts

Caption: Relationship between this compound pharmacokinetics, pharmacodynamics, and clinical efficacy.

References

Impact of medium freshness on Tigecycline MIC testing results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of medium freshness on tigecycline Minimum Inhibitory Concentration (MIC) testing results.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound MIC results higher or more variable than expected?

A1: Inconsistent or elevated this compound MIC values are frequently linked to the age of the Mueller-Hinton Broth (MHB) used for testing.[1][2] this compound is susceptible to oxidation, and the amount of dissolved oxygen in aged MHB can lead to degradation of the drug, resulting in falsely elevated MICs.[2][3][4] Studies have shown a reproducible 1- to 3-dilution increase in this compound MICs when using aged media compared to freshly prepared media.[1]

Q2: What is the mechanism behind the effect of medium age on this compound activity?

A2: The increased dissolved oxygen in aged broth contributes to the oxidation of this compound.[3][5] High-pressure liquid chromatography (HPLC) analysis has demonstrated that an oxidative by-product of this compound accumulates to a much greater extent in aged media (25.1%) compared to fresh media (3.5%) after 24 hours.[1][2][4] This degradation reduces the concentration of active this compound, leading to higher apparent MICs.

Q3: How "fresh" does the medium need to be for accurate this compound MIC testing?

A3: For reliable and reproducible results, it is strongly recommended to use Mueller-Hinton Broth that is freshly prepared, ideally less than 12 hours old.[1][2][6] Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend that the medium be prepared fresh on the day of use.[7]

Q4: Are other tetracycline-class antibiotics affected by medium age in the same way?

A4: Studies have shown that while this compound MICs are significantly affected by the age of the medium, the MICs of other tetracyclines, such as minocycline and tetracycline, do not show the same variability.[1][8]

Q5: Can I use aged media if I take certain precautions?

A5: Yes, it is possible to mitigate the effects of aged media. Supplementing the broth with a biocatalytic oxygen-reducing agent, such as Oxyrase, can prevent the oxidation of this compound and yield MICs comparable to those obtained with fresh medium.[1][2][6][8] Storing and aging the medium under anaerobic conditions has also been shown to produce results similar to fresh media.[1][2][6] Additionally, steaming aged broth to degas it before use can also abrogate the effect.[3][5]

Troubleshooting Guide

Issue: Inconsistent or Elevated this compound MICs

This guide will help you troubleshoot common issues related to this compound MIC testing.

G start Start: Inconsistent or Elevated this compound MICs check_medium_age 1. Verify Medium Freshness Is the MHB <12 hours old? start->check_medium_age use_fresh_medium Action: Prepare fresh MHB (<12 hours old) for all This compound MIC testing. check_medium_age->use_fresh_medium Yes aged_medium_path Aged Medium (>12 hours) check_medium_age->aged_medium_path No retest 3. Re-run the MIC Assay use_fresh_medium->retest troubleshoot_aged_medium 2. Mitigation for Aged Medium Choose a method: aged_medium_path->troubleshoot_aged_medium add_oxyrase Option A: Supplement with an oxygen-reducing agent (e.g., Oxyrase). troubleshoot_aged_medium->add_oxyrase Supplement anaerobic_storage Option B: Store and prepare media under anaerobic conditions. troubleshoot_aged_medium->anaerobic_storage Store Anaerobically steam_broth Option C: Steam the aged broth to degas it before use. troubleshoot_aged_medium->steam_broth Degas add_oxyrase->retest anaerobic_storage->retest steam_broth->retest problem_solved End: Problem Resolved. Consistent MICs obtained. retest->problem_solved Consistent Results further_investigation Problem Persists: Investigate other factors (e.g., inoculum, incubation, QC strain performance). retest->further_investigation Inconsistent Results

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

Quantitative Data Summary

The following tables summarize the quantitative impact of medium freshness on this compound MIC testing.

Table 1: Effect of Medium Age on this compound MICs for CLSI QC Strains

Medium ConditionThis compound MIC Range (μg/mL)
Fresh MHB (<12 h old)0.03 - 0.25
Aged MHB0.12 - 0.5
Aged MHB + Oxyrase0.03 - 0.25
MHB Aged Anaerobically0.03 - 0.12

Data sourced from multiple studies.[1][2][4][6][8]

Table 2: this compound Oxidation in Fresh vs. Aged Media

MediumPercentage of Oxidative By-product (after 24h)
Fresh MHB3.5%
Aged MHB25.1%

Data from HPLC analysis.[1][2][4]

Experimental Protocols & Methodologies

1. Broth Microdilution (BMD) for this compound MIC

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) methodology, with modifications to account for this compound's instability.

  • Medium Preparation : Prepare cation-adjusted Mueller-Hinton Broth (MHB) on the day of use (must be <12 hours old).[1] For comparative studies, aged MHB can be prepared and stored at room temperature or 4°C for various lengths of time (e.g., 7, 14, 21, 28 days).[1]

  • This compound Plate Preparation : Prepare serial twofold dilutions of this compound in the appropriate MHB (fresh, aged, or supplemented) in 96-well microtiter plates.

  • Inoculum Preparation : Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation : Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results : The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

2. HPLC Analysis of this compound Degradation

  • Sample Preparation : Prepare solutions of this compound (e.g., 1 mg/mL) in fresh MHB and aged MHB.[4] Prepare a control solution in distilled water. Incubate the solutions at room temperature for 24 hours, protected from light.[4][9]

  • Chromatography : Analyze the samples using a reverse-phase C18 column.[9]

  • Mobile Phase : A common mobile phase consists of acetonitrile and monosodium phosphate with an ion-pairing agent like 1-octanesulfonic acid, with the pH adjusted to approximately 3.0.[9]

  • Detection : Use UV detection at a wavelength of 244 or 350 nm.[9]

  • Analysis : Compare the chromatograms of this compound in fresh and aged media. The degradation product typically appears as an early-eluting peak relative to the intact this compound peak.[1][4] Calculate the peak areas to determine the relative percentage of the oxidized product.[1][4]

Visualization of the Underlying Mechanism

The following diagram illustrates the relationship between medium age, oxygen content, and the resulting impact on this compound MICs.

G aged_medium Aged Mueller-Hinton Broth increased_oxygen Increased Dissolved Oxygen aged_medium->increased_oxygen tigecycline_oxidation Oxidation of this compound increased_oxygen->tigecycline_oxidation reduced_active_drug Reduced Concentration of Active this compound tigecycline_oxidation->reduced_active_drug higher_mic Falsely Elevated MIC Values reduced_active_drug->higher_mic fresh_medium Fresh Mueller-Hinton Broth low_oxygen Low Dissolved Oxygen fresh_medium->low_oxygen stable_this compound Stable this compound low_oxygen->stable_this compound accurate_mic Accurate MIC Values stable_this compound->accurate_mic

Caption: Impact of medium age on this compound stability and MIC results.

References

Troubleshooting variability in Tigecycline susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in tigecycline susceptibility testing. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in our this compound Minimum Inhibitory Concentration (MIC) results. What are the common causes?

A1: Variability in this compound MIC results is a well-documented issue primarily stemming from the antibiotic's inherent instability in solution.[1][2] this compound is susceptible to oxidation, which is accelerated by the presence of dissolved oxygen in the testing medium.[1][3] Key factors contributing to this variability include the age of the culture medium, the specific testing methodology employed, and the manufacturer of the media.[4][5][6]

Q2: Why is the age of the Mueller-Hinton Broth (MHB) so critical for this compound testing?

A2: The age of the MHB is a critical factor because the amount of dissolved oxygen in the broth increases over time during storage.[1] This increased oxygen content leads to accelerated oxidative degradation of this compound.[1][3] Consequently, testing in aged media results in falsely elevated MIC values, as the effective concentration of active this compound is reduced.[1] Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend using freshly prepared MHB (not more than 12 hours old) for broth microdilution testing.[7]

Q3: Can we use commercially prepared, frozen, or aged microdilution panels for this compound susceptibility testing?

A3: The use of aged or pre-prepared microdilution panels is a primary source of variability and is strongly discouraged unless specific measures are taken to mitigate this compound degradation.[1] Studies have consistently shown a 1- to 3-dilution increase in this compound MICs when using aged media compared to freshly prepared media.[1] If using pre-prepared panels, it is crucial to verify that the manufacturer has taken steps to ensure this compound stability, for example, by using oxygen-reducing agents in the media.

Q4: Are there differences in results between broth microdilution, disk diffusion, and Etest methods for this compound?

A4: Yes, discrepancies between methods have been reported. Broth microdilution is considered the reference method.[7] Etest MICs have been observed to be one or more dilutions lower than those obtained by broth microdilution and agar dilution.[4][5] For disk diffusion, the interpretive criteria for zone diameters have required adjustments to better correlate with reference MICs, particularly for organisms like Acinetobacter spp.[8][9][10][11]

Q5: We are following the protocol for using fresh media, but still see some variability. What else could be the issue?

A5: If you are consistently using freshly prepared media, other factors to consider include:

  • Media Manufacturer: Different brands of Mueller-Hinton agar and broth can yield different results.[4][5][6] This may be due to variations in the chemical composition, such as cation content.[5]

  • Inoculum Preparation: Ensure a standardized and correct inoculum density is used as per CLSI or EUCAST guidelines.

  • Incubation Conditions: Adhere strictly to the recommended incubation time, temperature, and atmospheric conditions.

  • Reading of Results: Subjectivity in endpoint determination can contribute to minor variability. Ensure consistent training and competency among laboratory personnel.

Troubleshooting Guides

Issue: Higher than expected this compound MICs for quality control (QC) strains.

This is a common problem and often points to issues with the drug's stability.

Troubleshooting Workflow:

G start High this compound MIC for QC Strain check_media Verify Media Preparation: - Was MHB prepared fresh (<12h old)? - Was it cation-adjusted (ca-MHB)? start->check_media media_fresh Yes check_media->media_fresh Yes media_old No check_media->media_old No check_drug_prep Verify this compound Solution: - Was it freshly prepared? - Protected from light? media_fresh->check_drug_prep use_fresh_media Action: Prepare fresh ca-MHB and re-test. media_old->use_fresh_media use_fresh_media->check_media drug_fresh Yes check_drug_prep->drug_fresh Yes drug_old No check_drug_prep->drug_old No check_method Review Testing Method: - Inoculum density correct? - Incubation conditions standard? drug_fresh->check_method prepare_fresh_drug Action: Prepare fresh this compound solution and re-test. drug_old->prepare_fresh_drug prepare_fresh_drug->check_drug_prep method_ok Yes check_method->method_ok Yes method_error No check_method->method_error No consider_other Consider Other Factors: - Media manufacturer variation? - Lot-to-lot variability of supplies? method_ok->consider_other correct_method Action: Correct procedural error and re-test. method_error->correct_method correct_method->check_method resolve Problem Resolved consider_other->resolve

Caption: Troubleshooting workflow for high this compound MICs.

Issue: Discrepancies between disk diffusion and broth microdilution results.

This can arise from non-optimal disk diffusion breakpoints for certain species or issues with the testing procedure.

  • Verify Interpretive Criteria: Ensure you are using the most current CLSI or EUCAST breakpoints for this compound for the specific organism being tested. Note that breakpoints can differ between these organizations and may have been updated.[12][13][14]

  • Check Agar Medium: The type and depth of the Mueller-Hinton agar can affect zone sizes. Ensure the agar depth is uniform (3-5 mm).

  • Disk Potency: Confirm that the this compound disks (15 µg) are stored correctly and are not expired.[15]

  • Inoculum Lawn: Ensure the inoculum is spread evenly to create a confluent lawn of growth. Uneven growth can lead to inaccurate zone measurements.

  • Review Organism-Specific Issues: For Acinetobacter spp., standard breakpoints for Enterobacteriaceae have shown high error rates.[9][10] Some studies suggest alternative breakpoints (e.g., ≥16 mm for susceptible) to improve correlation with MICs.[8][9][10][11]

Data Presentation

Table 1: Effect of Mueller-Hinton Broth (MHB) Age on this compound MICs (µg/mL) for QC Strains

Quality Control StrainFresh MHB (<12h) MIC RangeAged MHB (>1 week) MIC RangeFold-Increase in MIC
E. coli ATCC 259220.03 - 0.120.12 - 0.52- to 3-dilution
S. aureus ATCC 292130.06 - 0.250.25 - 0.51- to 2-dilution
E. faecalis ATCC 292120.03 - 0.120.12 - 0.251- to 2-dilution

Data compiled from studies demonstrating the impact of media age.[1][3]

Table 2: Comparison of this compound MICs (µg/mL) by Different Testing Methodologies

Organism GroupBroth Microdilution (BMD) MIC90Etest MIC90General Observation
Enterobacteriaceae0.5 - 10.25 - 0.5Etest MICs trend one doubling-dilution lower than BMD.[16]
Acinetobacter baumannii12Etest MICs may trend higher than BMD for this species.[16]
Staphylococcus aureus0.250.25Good correlation, though some studies show Etest MICs slightly higher.

MIC90 values can vary based on the specific isolate collection. This table represents general trends reported in comparative studies.[5][16]

Experimental Protocols

Protocol: Broth Microdilution (BMD) for this compound Susceptibility

This protocol is based on CLSI guidelines with specific emphasis on steps critical for this compound.

  • Media Preparation (CRITICAL STEP):

    • Prepare cation-adjusted Mueller-Hinton Broth (ca-MHB) according to the manufacturer's instructions.

    • Crucially, the broth must be used within 12 hours of preparation. [7] Do not use aged or stored broth.

    • Alternatively, aged broth may be used if supplemented with a biocatalytic oxygen-reducing agent like Oxyrase, following validated procedures.[1][3]

  • This compound Stock Solution Preparation:

    • Prepare a stock solution of this compound powder in a suitable solvent (e.g., sterile water). Protect the solution from light.

    • Prepare fresh on the day of use. The stability of this compound in aqueous solution is limited.[2]

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in the freshly prepared ca-MHB to achieve the desired final concentrations in the microtiter plate wells.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

    • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Within 15 minutes, dilute this suspension in ca-MHB so that each well of the microtiter plate will receive a final inoculum of approximately 5 x 105 CFU/mL.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microdilution plate.

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

G This compound This compound Molecule Degradation Oxidative Degradation This compound->Degradation Oxygen Dissolved Oxygen (in Aged Media) Oxygen->Degradation Accelerates Light Light Exposure Light->Degradation Contributes to Temp Elevated Temperature Temp->Degradation Contributes to Loss Loss of Antibacterial Activity Degradation->Loss MIC Falsely Elevated MIC Loss->MIC

Caption: Factors leading to this compound degradation and MIC variability.

References

Technical Support Center: Strategies to Prevent Tigecycline Resistance In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to prevent the emergence of tigecycline resistance in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of in vitro this compound resistance?

A1: The most common mechanisms of this compound resistance observed in vitro are:

  • Overexpression of Efflux Pumps: Primarily the Resistance-Nodulation-Division (RND) family of efflux pumps, such as AcrAB-TolC and OqxAB in Enterobacterales and AdeABC, AdeFGH, and AdeIJK in Acinetobacter baumannii. These pumps actively transport this compound out of the bacterial cell, reducing its intracellular concentration to sub-inhibitory levels.[1]

  • Ribosomal Mutations: Alterations in the 30S ribosomal subunit, the target of this compound, can reduce the binding affinity of the drug. Mutations in the rpsJ gene, which encodes the S10 ribosomal protein, have been linked to decreased this compound susceptibility.

  • Enzymatic Inactivation: The acquisition of genes encoding this compound-modifying enzymes, such as the Tet(X) family of monooxygenases, can lead to enzymatic degradation of the antibiotic.

Q2: How can I prevent the emergence of this compound resistance during my experiments?

A2: Several strategies can be employed to minimize the development of this compound resistance in vitro:

  • Maintain Appropriate Concentrations: Ensure that the concentration of this compound used in your experiments is consistently above the minimum inhibitory concentration (MIC) for the target organism. Sub-lethal concentrations can promote the selection of resistant mutants.

  • Use Combination Therapy: Combining this compound with another antibiotic can create a synergistic or additive effect, making it more difficult for resistance to develop.

  • Incorporate Efflux Pump Inhibitors (EPIs): For resistance mediated by efflux pumps, the addition of an EPI can restore susceptibility to this compound.

  • Limit Serial Passage Experiments: Repeatedly exposing bacteria to sub-inhibitory concentrations of this compound can select for resistant mutants. If serial passage is necessary, consider using a higher starting concentration or a combination therapy approach.

Q3: What are efflux pump inhibitors (EPIs) and how do they work?

A3: Efflux pump inhibitors are compounds that block the activity of bacterial efflux pumps. By doing so, they prevent the expulsion of antibiotics like this compound from the cell, thereby increasing the intracellular drug concentration and restoring its efficacy. Common EPIs used in research settings include carbonyl cyanide 3-chlorophenylhydrazone (CCCP) and phenylalanine-arginine β-naphthylamide (PAβN).

Q4: Which antibiotics show synergy with this compound against resistant strains?

A4: Several classes of antibiotics have demonstrated synergistic or additive effects with this compound against multidrug-resistant bacteria in vitro. These include:

  • Colistin (Polymyxin E)

  • Aminoglycosides (e.g., amikacin, gentamicin)

  • Carbapenems (e.g., imipenem, meropenem)

  • Rifampicin

The choice of combination agent will depend on the bacterial species and its specific resistance profile.

Troubleshooting Guides

Issue 1: Increasing MIC of this compound in Serial Passage Experiments
Possible Cause Troubleshooting Step
Selection of resistant mutants due to sub-inhibitory drug concentrations.1. Verify the initial MIC of this compound for your strain. 2. Increase the starting concentration of this compound in your experiment to at least 4x MIC. 3. Consider adding a synergistic antibiotic (see Table 1) to the culture medium.
Overexpression of efflux pumps.1. Perform an efflux pump inhibition assay (see Experimental Protocol 3) to determine if an EPI restores susceptibility. 2. If efflux is confirmed, consider incorporating a suitable EPI in your future experiments.
Development of ribosomal mutations.1. Sequence the rpsJ gene of the resistant isolate to identify potential mutations. 2. If mutations are present, this indicates target modification as the resistance mechanism.
Issue 2: Inconsistent Results in this compound Susceptibility Testing
Possible Cause Troubleshooting Step
Degradation of this compound in solution.1. Prepare fresh stock solutions of this compound for each experiment. 2. Store stock solutions at -70°C for long-term use and avoid repeated freeze-thaw cycles. 3. Use freshly prepared Mueller-Hinton broth (less than 12 hours old) for broth microdilution assays.
Inoculum size variability.1. Standardize the inoculum preparation to a 0.5 McFarland turbidity standard. 2. Ensure consistent final inoculum density in all wells of the MIC plate.
Variation in incubation conditions.1. Maintain a consistent incubation temperature of 35 ± 2°C. 2. Ensure a consistent incubation time of 16-20 hours for aerobic bacteria.

Data Presentation

Table 1: In Vitro Synergy of this compound with Other Antibiotics

Combination Organism(s) Synergy Rate (% of isolates) Fractional Inhibitory Concentration Index (FICI)
This compound + ColistinAcinetobacter baumannii2.0% - 67.4%Additive to Synergistic
This compound + ImipenemEnterobacter cloacae75%Synergistic
This compound + Ceftazidime/avibactamEnterobacter cloacae75%Synergistic
This compound + AmikacinKlebsiella pneumoniae8.2%Additive to Synergistic
This compound + GentamicinKlebsiella pneumoniae8.2%Additive to Synergistic

Note: Synergy is typically defined as an FICI of ≤ 0.5. Additive/indifference is defined as an FICI of >0.5 to ≤4.0.[2][3]

Table 2: Effect of Efflux Pump Inhibitors on this compound MIC

Efflux Pump Inhibitor Organism MIC Fold Reduction
CCCPAcinetobacter baumannii2 to >16-fold
PAβNKlebsiella pneumoniae2 to 8-fold
NMPKlebsiella pneumoniae64 to 128-fold

Experimental Protocols

Experimental Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing of this compound
  • Prepare Materials:

    • This compound stock solution (prepare fresh).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB), freshly prepared (less than 12 hours old).

    • 96-well microtiter plates.

    • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Procedure:

    • Dispense 50 µL of CAMHB into each well of the 96-well plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions of this compound across the plate by transferring 50 µL from each well to the next. Discard the final 50 µL from the last well.

    • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Inoculate each well with 50 µL of the diluted bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Experimental Protocol 2: Checkerboard Assay for Synergy Testing
  • Prepare Materials:

    • This compound and the second antibiotic stock solutions.

    • CAMHB.

    • 96-well microtiter plates.

    • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Procedure:

    • Dispense 50 µL of CAMHB into each well.

    • Create serial dilutions of this compound along the rows (e.g., from 4x MIC to 1/16x MIC).

    • Create serial dilutions of the second antibiotic along the columns (e.g., from 4x MIC to 1/16x MIC).

    • The final volume in each well containing the antibiotic combination should be 100 µL.

    • Inoculate each well with 100 µL of a bacterial suspension of 5 x 10^5 CFU/mL.

    • Include rows and columns with each antibiotic alone to determine their individual MICs under the assay conditions.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

    • Read the MIC of each antibiotic alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4.0 = Additive/Indifference; FICI > 4.0 = Antagonism.[2][3]

Experimental Protocol 3: Efflux Pump Inhibition Assay
  • Prepare Materials:

    • This compound stock solution.

    • Efflux pump inhibitor (e.g., CCCP, PAβN) stock solution.

    • CAMHB.

    • 96-well microtiter plates.

    • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Procedure:

    • Perform two sets of this compound MIC determinations in parallel as described in Experimental Protocol 1.

    • In the first set, use standard CAMHB.

    • In the second set, add the EPI to the CAMHB at a fixed sub-inhibitory concentration (e.g., 25 µg/mL for CCCP).

    • Incubate both plates at 35 ± 2°C for 16-20 hours.

    • Determine the MIC of this compound in the absence and presence of the EPI.

    • A four-fold or greater reduction in the this compound MIC in the presence of the EPI is indicative of efflux pump activity.

Visualizations

experimental_workflow cluster_mic Protocol 1: MIC Determination cluster_checkerboard Protocol 2: Checkerboard Assay cluster_epi Protocol 3: Efflux Pump Inhibition mic_start Prepare bacterial inoculum and this compound dilutions mic_incubate Inoculate and incubate 96-well plate mic_start->mic_incubate mic_read Read MIC mic_incubate->mic_read checker_start Prepare serial dilutions of two antibiotics checker_incubate Inoculate and incubate plate checker_start->checker_incubate checker_read Read MICs of combination checker_incubate->checker_read checker_calc Calculate FICI checker_read->checker_calc epi_start Prepare this compound MIC plates +/- EPI epi_incubate Inoculate and incubate both plates epi_start->epi_incubate epi_read Read MICs epi_incubate->epi_read epi_compare Compare MICs and calculate fold reduction epi_read->epi_compare

Caption: Experimental workflows for key in vitro assays.

resistance_prevention_logic cluster_strategies Prevention Strategies start Emergence of this compound Resistance In Vitro combo Combination Therapy start->combo epi Efflux Pump Inhibition start->epi dose Optimized Dosing start->dose synergy Synergistic Killing combo->synergy restored_activity Restored this compound Activity epi->restored_activity suppress_mutants Suppression of Resistant Mutants dose->suppress_mutants outcome Prevention of Resistance synergy->outcome restored_activity->outcome suppress_mutants->outcome

Caption: Logical relationships of resistance prevention strategies.

efflux_pump_regulation cluster_stress Cellular Stress Inducers cluster_regulators Global Regulators cluster_pump Efflux Pump Operon stress Antibiotics, Salicylate, etc. marA marA stress->marA induces soxS soxS stress->soxS induces ramA ramA stress->ramA induces acrAB acrAB marA->acrAB activates soxS->acrAB activates ramA->acrAB activates pump_assembly AcrAB-TolC Efflux Pump acrAB->pump_assembly tolC tolC tolC->pump_assembly resistance This compound Resistance pump_assembly->resistance causes

Caption: Regulation of the AcrAB-TolC efflux pump.

References

Addressing Tigecycline instability in aqueous solutions for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of tigecycline in aqueous solutions for laboratory use.

Frequently Asked Questions (FAQs)

Q1: Why does my reconstituted this compound solution change color from yellow/orange to green or black?

A1: A color change to green or black is a visual indicator of this compound degradation.[1][2][3] This is primarily due to oxidation. If you observe this discoloration, the solution should be discarded as its potency and safety may be compromised.

Q2: What are the primary factors that cause this compound to degrade in an aqueous solution?

A2: The main causes of this compound degradation in aqueous solutions are oxidation and epimerization.[4][5] The phenol group in this compound's structure makes it susceptible to oxidation, a process accelerated by exposure to oxygen, light, and pH values above 7.[4][5][6] Epimerization, a chemical rearrangement that reduces antibacterial activity, is more likely to occur at a lower pH.[4][7]

Q3: For how long is a reconstituted this compound solution stable?

A3: The stability of reconstituted this compound depends on the storage conditions. For the commercial formulation (Tygacil®), the reconstituted solution may be stored at room temperature (not to exceed 25°C/77°F) for up to 24 hours (up to 6 hours in the vial and the remainder in an IV bag).[1][2][8][9][10] If refrigerated at 2°C to 8°C (36°F to 46°F) immediately after reconstitution and dilution, it can be stored for up to 48 hours.[1][2][9][10]

Q4: Can I use sterile water to reconstitute this compound?

A4: No, it is not recommended to reconstitute Tygacil® with sterile water for injection.[8] The recommended diluents are 0.9% Sodium Chloride Injection, USP, 5% Dextrose Injection, USP, or Lactated Ringer's Injection, USP.[1][2][8][9][10]

Q5: How can I improve the stability of my this compound solution for a longer experiment?

A5: To enhance stability for extended experimental periods, consider adding antioxidants. A combination of ascorbic acid (3 mg/mL) and pyruvate (60 mg/mL) in a saline solution at pH 7.0, protected from light, has been shown to keep this compound stable for at least 7 days at room temperature.[4][11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpectedly low or inconsistent results in bioassays. This compound degradation leading to loss of potency.• Prepare fresh solutions for each experiment. • If using older solutions, ensure they have been stored correctly (refrigerated and protected from light). • For long-term experiments, consider using a stabilizing formulation with antioxidants like ascorbic acid and pyruvate.[4][11] • Visually inspect the solution for any color change before use.[1][2][3]
Visible precipitate in the reconstituted solution. Improper reconstitution or use of an incorrect diluent.• Ensure the lyophilized powder is fully dissolved by gently swirling the vial.[2][8][12] • Only use recommended diluents: 0.9% Sodium Chloride, 5% Dextrose, or Lactated Ringer's Injection.[1][2][8][9][10] • Do not use solutions with visible particulate matter.[1][2]
Rapid color change of the solution after preparation. Exposure to light, oxygen, or high pH.• Prepare solutions in an environment with reduced exposure to direct light. • Use freshly prepared media or buffers. • If possible, degas the solvent before use. • Ensure the final pH of the solution is not above 7.8.[5][13] For stabilization, a pH of 7.0 is recommended with antioxidants.[4][11]

Data on this compound Stability

Table 1: Stability of this compound in Saline with and without Antioxidants at Room Temperature

Additive (in Saline)% this compound Remaining after 24h% this compound Remaining after 48h
None~20%<2%
OxyraseNot Reported18%
PyruvateNot Reported32%
Ascorbic AcidNot Reported68%
Ascorbic Acid (3 mg/mL) + Pyruvate (60 mg/mL)>90% (up to 7 days, protected from light)>90% (up to 7 days, protected from light)

Data sourced from Jitkova et al., 2014.[4][11]

Table 2: Stability of this compound (2 µg/mL) in Peritoneal Dialysis (PD) Solutions

Storage TemperaturePD Solution Type% this compound Remaining after 72h% this compound Remaining after 216h (9 days)
4°C (39°F) 1.5% Glucose>90%>90%
7.5% Icodextrin>90%>90%
1.5% Glucose (pH neutral)>90%>90%
25°C (77°F) 1.5% Glucose>90%Not Reported
7.5% Icodextrin>90%Not Reported
1.5% Glucose (pH neutral)>90%Not Reported
37°C (99°F) 1.5% Glucose<90% (after 8h)Not Reported
7.5% Icodextrin<90% (after 8h)Not Reported
1.5% Glucose (pH neutral)<90% (after 8h)Not Reported

Data adapted from a study on this compound stability in different peritoneal dialysis solutions.[14]

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound (Tygacil®)
  • Aseptically add 5.3 mL of 0.9% Sodium Chloride Injection, USP, 5% Dextrose Injection, USP, or Lactated Ringer's Injection, USP to a 50 mg vial of this compound. This results in a concentration of 10 mg/mL.[1][2][8][9][10]

  • Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking.[2][8][12]

  • The reconstituted solution should be a clear yellow to orange color. Discard the solution if it is green, black, or contains particulate matter.[1][2][3]

  • For further dilution, immediately withdraw the required volume of the reconstituted solution and add it to the desired volume of a compatible infusion solution to a maximum concentration of 1 mg/mL.[1][2][8]

Protocol for Stability-Indicating High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is an example of a stability-indicating HPLC method. Specific parameters may need to be optimized for your equipment and experimental needs.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5µm).[15]

    • Mobile Phase: A mixture of acetonitrile and 0.1% aqueous acetic acid (pH 3.5) in a 20:80 ratio.[15]

    • Flow Rate: 0.4 mL/min.[15]

    • Detection: UV at 250 nm.[15]

    • Retention Time: Approximately 5.02 min for intact this compound.[15]

  • Sample Preparation:

    • Dilute the this compound solution to be tested with the mobile phase to a final concentration within the linear range of the assay (e.g., 50-150 µg/mL).[15]

  • Forced Degradation Study (to validate stability-indicating nature of the method):

    • Acid Hydrolysis: Mix this compound solution with an equal volume of 1 M hydrochloric acid and heat at 50°C for 30 minutes.[14]

    • Base Hydrolysis: Mix this compound solution with an equal volume of 1 M sodium hydroxide and heat at 50°C for 30 minutes.[14]

    • Oxidation: Mix this compound solution with an equal volume of 0.5% hydrogen peroxide and heat at 50°C for 30 minutes.[14]

    • Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the intact this compound peak.

Visualizations

Tigecycline_Degradation_Pathways cluster_oxidation Oxidation cluster_epimerization Epimerization This compound This compound (Aqueous Solution) Oxidized_Products Oxidized Degradation Products (Inactive) This compound->Oxidized_Products Major Pathway Epimer Epimer (Inactive) This compound->Epimer Minor Pathway O2 Oxygen O2->Oxidized_Products Light Light Light->Oxidized_Products High_pH High pH (>7) High_pH->Oxidized_Products Low_pH Low pH Low_pH->Epimer

Caption: Primary degradation pathways of this compound in aqueous solutions.

Tigecycline_Stabilization_Workflow cluster_preparation Solution Preparation cluster_storage Storage and Handling cluster_outcome Outcome Start Start: Lyophilized this compound Reconstitute Reconstitute with 0.9% NaCl or 5% Dextrose Start->Reconstitute Add_Stabilizers Add Stabilizers: Ascorbic Acid (3 mg/mL) Pyruvate (60 mg/mL) Reconstitute->Add_Stabilizers Adjust_pH Adjust pH to 7.0 Add_Stabilizers->Adjust_pH Protect Protect from Light Adjust_pH->Protect Store Store at Room Temperature or Refrigerate (2-8°C) Protect->Store Stable_Solution Stable this compound Solution (for up to 7 days) Store->Stable_Solution

Caption: Workflow for preparing a stabilized this compound solution.

References

Technical Support Center: Optimizing Tigecycline Administration in Animal Models of Infection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal administration of tigecycline in animal models of infection. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended route of administration for this compound in animal models?

A1: In animal studies, this compound is typically administered via intravenous (IV) infusion.[1] This is due to its low oral bioavailability.[1] Subcutaneous injections have also been used in some murine models.[2]

Q2: How stable is this compound in solution and what are the proper storage conditions?

A2: this compound is relatively unstable after reconstitution and is susceptible to oxidation, particularly at a pH greater than 7.[3] Reconstituted solutions should be used promptly. For clinical use, it is recommended to store the reconstituted solution at room temperature for up to 6 hours and for an additional 18 hours after dilution in an intravenous bag.[4][5] The reconstituted solution should be yellow to orange; any change in color to green or black indicates degradation, and the solution should be discarded.[6] Studies have shown that additives like pyruvate and ascorbic acid can enhance stability.[3][4][7]

Q3: What are the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters of this compound in common animal models?

A3: this compound generally exhibits a low total clearance, a large volume of distribution, and a long elimination half-life in animals.[1] The ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is considered the most predictive PK/PD index for this compound's efficacy.[8] However, in some models, the time that the free drug concentration remains above the MIC (%fT>MIC) has also been shown to be a predictor of efficacy.[2]

Q4: Are there known species-specific differences in this compound's pharmacokinetics?

A4: Yes, there are notable differences. For instance, the elimination half-life of this compound is approximately 1-2 hours in mice, whereas in humans, it is around 40 hours.[9] The volume of distribution and clearance rates also vary across species such as rats, dogs, and rabbits.[1][10] These differences are critical when extrapolating findings from animal models to humans.

Q5: What are the common adverse effects of this compound observed in animal studies?

A5: Similar to other tetracycline-class antibiotics, this compound can cause bone discoloration.[9] In rats and dogs, preclinical studies have reported decreased white and red blood cell counts, bone marrow hypocellularity, and reductions in fetal weight with an increased incidence of minor skeletal abnormalities.[11] In some rat studies, co-administration with other nephrotoxic drugs like gentamicin has been shown to enhance renal damage.[12]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: High Variability in Experimental Outcomes

Symptoms:

  • Inconsistent therapeutic efficacy between animals in the same treatment group.

  • Wide variations in plasma drug concentrations.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Drug Instability Prepare this compound solutions fresh for each experiment and protect them from light.[3] Consider using stabilizing agents such as pyruvate if solutions need to be stored.[4] Verify the pH of the final formulation.
Inaccurate Dosing Ensure precise calculation of doses based on individual animal body weight. Use calibrated equipment for drug administration.
Development of Resistance The emergence of resistance during treatment can lead to therapeutic failure.[13] This can be mediated by the upregulation of efflux pumps.[14][15] Consider collecting samples for susceptibility testing before and after treatment to monitor for changes in MIC.
Animal Health Status Underlying health conditions can affect drug metabolism and distribution. Ensure all animals are healthy and free of other infections before starting the experiment.
Issue 2: Adverse Events Observed in Study Animals

Symptoms:

  • Lethargy, weight loss, or reduced food and water intake.

  • Gastrointestinal issues such as diarrhea.

  • Injection site reactions (inflammation, pain).

Possible Causes and Solutions:

Possible CauseRecommended Solution
Drug Toxicity Nausea and vomiting are common side effects.[16] Monitor animals closely after administration. If severe reactions occur, consider adjusting the dose or the infusion rate.
Injection Site Irritation Administer the infusion slowly over the recommended time (e.g., 30-60 minutes) to minimize local irritation.[17] Ensure the drug is properly diluted to the final recommended concentration.
Hepatic or Renal Effects This compound administration can be associated with elevations in liver enzymes and, in some contexts, can contribute to renal issues.[12] Monitor relevant blood markers if toxicity is suspected. Dose adjustments may be necessary for animals with pre-existing severe hepatic impairment.[9]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Various Animal Species

SpeciesDoseRouteCmax (µg/mL)AUC (µg·h/mL)Half-life (h)Protein Binding (%)Reference
Mouse 3 mg/kgSC0.420.681.0559[1][9]
48 mg/kgSC11.136.52.3459[1][9]
Rat 12 mg/kg/dayIV-28-~80-90[18]
Rabbit 7 mg/kgIV--3.3 - 3.6~80-90[10][18]
Dog -IV---~80-90[18]

Note: Pharmacokinetic parameters can vary significantly based on the experimental model, analytical methods, and animal strain.

Experimental Protocols

Protocol 1: Murine Thigh Infection Model for Pharmacodynamic Evaluation

This protocol is adapted from studies evaluating the efficacy of this compound.[1][2]

  • Animal Preparation: Use neutropenic mice to minimize the influence of the host immune system on bacterial clearance. Neutropenia can be induced by cyclophosphamide injections.

  • Infection: Inoculate the thigh muscle of each mouse with a standardized suspension of the bacterial strain of interest (e.g., Streptococcus pneumoniae or Staphylococcus aureus).

  • This compound Administration: Initiate treatment at a defined time point post-infection (e.g., 2 hours). Administer this compound via subcutaneous or intravenous routes at various dosing regimens.

  • Sample Collection: At the end of the study period (e.g., 24 hours), euthanize the mice and aseptically remove the thigh muscle.

  • Bacterial Load Quantification: Homogenize the thigh tissue and perform serial dilutions for plating on appropriate agar media. Incubate the plates and count the colony-forming units (CFU) to determine the bacterial load per gram of tissue.

  • Data Analysis: Correlate the administered this compound dose and the resulting pharmacokinetic parameters (from satellite animal groups) with the reduction in bacterial load to determine the pharmacodynamic index that best predicts efficacy (e.g., %fT>MIC or fAUC/MIC).

Protocol 2: Preparation of Stabilized this compound Solution

This protocol is based on findings from studies on enhancing this compound stability.[3][7]

  • Reagent Preparation: Prepare stock solutions of L-ascorbic acid (e.g., 30 mg/mL) and sodium pyruvate (e.g., 600 mg/mL) in saline (0.9% NaCl).

  • This compound Reconstitution: Reconstitute lyophilized this compound powder with saline to a stock concentration (e.g., 10 mg/mL).

  • Stabilized Formulation: To prepare a 1 mg/mL stabilized this compound solution, combine the appropriate volumes of the this compound stock, ascorbic acid stock (to a final concentration of 3 mg/mL), and pyruvate stock (to a final concentration of 60 mg/mL) in saline.

  • pH Adjustment: Adjust the pH of the final solution to 7.0 using sterile sodium hydroxide or hydrochloric acid.

  • Storage and Handling: Protect the solution from light by wrapping the container in aluminum foil. Store at room temperature for short-term use as defined by stability studies.

  • Quality Control: Before administration, visually inspect the solution for any color change or precipitation.

Visualizations

Experimental_Workflow_Tigecycline_PD_Study cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis animal_prep Animal Preparation (Neutropenic Mice) infection Thigh Muscle Infection animal_prep->infection bacterial_prep Bacterial Inoculum Preparation bacterial_prep->infection treatment This compound Administration infection->treatment sampling Tissue Sampling (24h post-treatment) treatment->sampling quantification Bacterial Load Quantification (CFU/g) sampling->quantification pd_analysis Pharmacodynamic Analysis quantification->pd_analysis

Experimental Workflow for a Murine Thigh Infection Model.

Troubleshooting_Decision_Tree start High Variability in Experimental Outcomes cause1 Check Drug Solution start->cause1 cause2 Review Dosing Procedure start->cause2 cause3 Assess for Resistance start->cause3 solution1a Prepare Fresh Solution Protect from Light cause1->solution1a Degradation Suspected solution1b Use Stabilizing Agents (e.g., Pyruvate) cause1->solution1b Storage Needed solution2 Recalculate Doses Calibrate Equipment cause2->solution2 Inaccuracy Possible solution3 Perform MIC Testing Pre- and Post-Treatment cause3->solution3 Efficacy Failure

Troubleshooting High Experimental Variability.

References

Technical Support Center: Investigating Unexpected Clinical Failures of Tigecycline Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and investigating unexpected clinical failures of tigecycline therapy.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms leading to unexpected clinical failures of this compound?

A1: Unexpected clinical failures of this compound are primarily attributed to the development of bacterial resistance. The most commonly reported mechanisms include:

  • Efflux Pump Overexpression : Bacteria actively transport this compound out of the cell, preventing it from reaching its ribosomal target. This is a major resistance mechanism in many Gram-negative bacteria like Acinetobacter baumannii, Klebsiella pneumoniae, and Salmonella enterica.[1][2][3][4][5][6][7][8][9][10]

  • Ribosomal Alterations : Mutations in the 30S ribosomal subunit, the target of this compound, can reduce the drug's binding affinity. This includes mutations in the 16S rRNA and ribosomal proteins, such as S10 (encoded by the rpsJ gene).[1][11][12]

  • Enzymatic Inactivation : The emergence of mobile resistance genes, particularly tet(X) and its variants, poses a significant threat. These genes encode enzymes that chemically modify and inactivate this compound.[6][13][14][15][16][17]

  • Ribosomal Protection Proteins (RPPs) : Proteins like Tet(M) can bind to the ribosome and dislodge this compound from its target site, allowing protein synthesis to continue.[18][19]

  • Heteroresistance : This phenomenon occurs when a seemingly susceptible bacterial population contains a small, resistant subpopulation. Under this compound pressure, this subpopulation can be selected for, leading to treatment failure.[1][2][4][20]

Q2: My bacterial isolate shows susceptibility to this compound in vitro, but the treatment failed in our animal model. What could be the cause?

A2: This discrepancy can be due to several factors:

  • Heteroresistance : Standard antimicrobial susceptibility testing (AST) may not detect a small subpopulation of resistant bacteria.[1][20] We recommend performing a population analysis profile (PAP) to investigate this.

  • In vivo induction of resistance : The expression of resistance mechanisms, such as efflux pumps, can be induced or upregulated during in vivo growth conditions, which are not replicated in standard in vitro tests.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) issues : this compound exhibits low serum concentrations.[21] If the infection is in a site where this compound penetration is poor, the drug concentration may not be sufficient to inhibit bacterial growth, even if the isolate is susceptible in vitro.

  • This compound instability : this compound is susceptible to oxidation, which can lead to its degradation and reduced efficacy.[22] Ensure proper handling and formulation of the drug for your experiments.

Q3: We have identified a this compound-resistant strain. How can we determine the mechanism of resistance?

A3: A step-by-step approach is recommended:

  • Efflux Pump Activity Assay : Use an efflux pump inhibitor (EPI) like Phe-Arg-β-naphthylamide (PAβN) to see if it restores this compound susceptibility. A significant decrease in the minimum inhibitory concentration (MIC) in the presence of the EPI suggests efflux pump involvement.[2]

  • Gene Expression Analysis : Quantify the expression levels of known efflux pump genes (e.g., acrB, adeB, oqxB) and their regulators (e.g., ramA, marA) using quantitative real-time PCR (qRT-PCR).[3][5]

  • Sequencing :

    • Sequence the genes encoding efflux pump regulators (ramR, acrR, adeRS) to identify mutations that may lead to their overexpression.[3][5]

    • Sequence the rpsJ gene and the 16S rRNA genes to detect mutations associated with ribosomal target modification.[1][12]

    • Screen for the presence of mobile resistance genes like tet(X) using PCR.[13][14]

  • Whole-Genome Sequencing (WGS) : For a comprehensive analysis, especially if the above steps do not yield a clear mechanism, WGS can identify novel resistance determinants and mutations.

Troubleshooting Guides

Problem: Inconsistent MIC values for this compound.
Possible Cause Troubleshooting Step
This compound Degradation This compound is unstable in solution and susceptible to oxidation.[22] Prepare fresh stock solutions for each experiment and protect them from light.
Inoculum Effect Variations in the initial bacterial density can affect MIC results. Standardize your inoculum preparation meticulously.
Media Composition The composition of the growth medium can influence the expression of resistance genes. Use cation-adjusted Mueller-Hinton broth for susceptibility testing.
Reader/Visual Interpretation Error Trailing endpoints can make MIC determination difficult. Read plates at a consistent time point and have a second researcher confirm the results.
Problem: Efflux pump inhibitor (EPI) assay is not showing a reduction in MIC.
Possible Cause Troubleshooting Step
Non-Efflux Mediated Resistance The resistance mechanism may not be due to efflux pumps. Proceed to investigate other mechanisms like target site mutation or enzymatic inactivation.
EPI is Ineffective for the Specific Pump Not all EPIs are effective against all efflux pumps. Consider using a different EPI or a combination of EPIs.
EPI Concentration is Suboptimal Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI for your bacterial species.

Quantitative Data Summary

Table 1: Common Efflux Pumps and Regulators Implicated in this compound Resistance

Efflux Pump Regulator(s) Commonly Affected Genera Fold-Increase in Gene Expression in Resistant Isolates (Range)
AcrAB-TolC ramA, ramR, acrR, marA, soxSKlebsiella, Escherichia, Salmonella, EnterobacterramA: 8.6 to 368.4-foldacrB: 5.4 to 272.7-fold[3][5]
AdeABC adeRSAcinetobacteradeB: Up to 25-fold[7]
OqxAB rarAKlebsiellaoqxB: 10 to 672.7-fold[3]
SdeXY-HasF -SerratiaUpregulation associated with resistance[10]

Table 2: this compound MICs for Strains with Different Resistance Mechanisms

Bacterial Species Resistance Mechanism This compound MIC Range (μg/mL)
Acinetobacter spp.tet(X3), tet(X6)4 - 16[14]
Escherichia colitet(X4)8 - 32[16]
Klebsiella pneumoniaeramR and/or acrR mutations≥8[5]
Acinetobacter baumanniiAdeABC overexpressionUp to 24[7]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for this compound MIC with an Efflux Pump Inhibitor
  • Prepare Bacterial Inoculum : Culture the bacterial isolate overnight on an appropriate agar plate. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of 5 x 10^5 CFU/mL.

  • Prepare this compound and EPI Plates : In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound in CAMHB. In a separate plate, prepare the same dilutions of this compound in CAMHB supplemented with a sub-inhibitory concentration of the EPI (e.g., 20 µg/mL PAβN).

  • Inoculation : Add 50 µL of the bacterial inoculum to each well of both plates.

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of this compound that completely inhibits visible growth. A four-fold or greater decrease in the MIC in the presence of the EPI is considered significant.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
  • Bacterial Culture and RNA Extraction : Grow the test isolate and a susceptible control strain to the mid-logarithmic phase in CAMHB. Extract total RNA using a commercial RNA purification kit.

  • DNase Treatment and cDNA Synthesis : Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize cDNA using a reverse transcription kit with random primers.

  • qRT-PCR : Perform qRT-PCR using primers specific for the target efflux pump genes (e.g., acrB, adeB), regulatory genes (e.g., ramA), and a housekeeping gene (e.g., 16S rRNA) for normalization.

  • Data Analysis : Calculate the relative expression of the target genes in the resistant isolate compared to the susceptible control using the 2-ΔΔCt method.

Visualizations

experimental_workflow start Clinical Failure of This compound Therapy ast Antimicrobial Susceptibility Testing (AST) start->ast pap Population Analysis Profiling (PAP) ast->pap If susceptible but clinical failure epi_assay Efflux Pump Inhibitor (EPI) Assay ast->epi_assay If resistant q_pcr qRT-PCR for Efflux & Regulator Genes epi_assay->q_pcr If MIC decreases sequencing Gene Sequencing (Regulators, rpsJ, 16S rRNA) epi_assay->sequencing If no change in MIC resistance_mechanism Identify Resistance Mechanism q_pcr->resistance_mechanism wgs Whole Genome Sequencing (WGS) sequencing->wgs If no known mutations sequencing->resistance_mechanism wgs->resistance_mechanism

Caption: Workflow for investigating this compound resistance.

resistance_mechanisms cluster_efflux Examples cluster_ribosomal Examples cluster_enzymatic Example This compound This compound efflux Efflux Pump Overexpression This compound->efflux ribosomal Ribosomal Alteration This compound->ribosomal enzymatic Enzymatic Inactivation This compound->enzymatic failure Treatment Failure efflux->failure acr_ab AcrAB-TolC ade_abc AdeABC ribosomal->failure rpsJ rpsJ mutation rRNA 16S rRNA mutation enzymatic->failure tetX tet(X) gene

Caption: Major mechanisms of this compound resistance.

ramA_pathway ramR_mutation Mutation in ramR ramR_protein Inactive RamR Protein ramR_mutation->ramR_protein ramA_gene ramA gene ramR_protein->ramA_gene Fails to repress ramA_protein RamA Protein ramA_gene->ramA_protein Transcription & Translation acrAB_operon acrAB operon ramA_protein->acrAB_operon Activates transcription acrAB_protein AcrAB-TolC Efflux Pump acrAB_operon->acrAB_protein Transcription & Translation tigecycline_efflux This compound Efflux acrAB_protein->tigecycline_efflux

Caption: RamA-mediated regulation of AcrAB-TolC efflux pump.

References

Technical Support Center: Role of Efflux Pumps in Tigecycline Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guides for experiments related to the role of efflux pumps in low-level tigecycline resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of low-level this compound resistance in Gram-negative bacteria?

A1: The most common mechanism of low-level resistance to this compound is the overexpression of chromosomally encoded Resistance-Nodulation-Division (RND) family efflux pumps.[1][2] These pumps actively transport this compound out of the bacterial cell, reducing its intracellular concentration to sub-toxic levels.[3][4] This action prevents the antibiotic from reaching its target, the 30S ribosomal subunit, thereby conferring resistance.

Q2: Which specific efflux pumps are most frequently implicated in this compound resistance?

A2: The specific pumps vary by organism:

  • In Acinetobacter baumannii , the AdeABC efflux pump is a primary contributor to reduced this compound susceptibility.[5][6] Other pumps like AdeFGH and AdeIJK may also play a role.[7][8]

  • In Enterobacterales such as Klebsiella pneumoniae and Escherichia coli , the AcrAB-TolC system is the most well-characterized pump responsible for this compound efflux.[9][10][11] The OqxAB pump has also been implicated.[4][12]

  • In Pseudomonas aeruginosa , the MexXY-OprM efflux system has been shown to mediate intrinsic resistance to this compound.[13]

Q3: How does the overexpression of these efflux pumps occur?

A3: Overexpression is typically not due to mutations in the pump genes themselves, but rather in the genes that regulate their expression.[1] Mutations, including point mutations or insertions/deletions, in local or global regulatory genes can lead to the constitutive high-level expression of the pump operons.[9]

  • For AdeABC in A. baumannii, mutations in the two-component regulatory system genes, adeS and adeR, are frequently observed.[5][6]

  • For AcrAB-TolC in Enterobacterales, mutations often occur in regulatory genes such as ramR, acrR, marA, and soxS.[4][11][12] Loss-of-function mutations in repressor genes like ramR and acrR lead to the de-repression and subsequent overexpression of the pump.[12]

Q4: Why is investigating low-level resistance important?

A4: While the level of resistance conferred by efflux pump overexpression alone may not always exceed clinical breakpoints, it is a critical first step.[14] This low-level resistance allows bacteria to survive in the presence of the antibiotic, providing an opportunity to acquire additional, higher-level resistance mechanisms, such as mutations in the antibiotic's target site (e.g., the rpsJ gene).[14][15]

Q5: How can I experimentally determine if efflux pumps are causing the this compound resistance I observe?

A5: A multi-step approach is recommended:

  • Phenotypic Assay: Perform a Minimum Inhibitory Concentration (MIC) test in the presence and absence of an efflux pump inhibitor (EPI). A four-fold or greater reduction in the this compound MIC when the EPI is present strongly suggests the involvement of an active efflux pump.[5][7]

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the transcript levels of the primary efflux pump component genes (e.g., adeB, acrB) and their key regulators (e.g., adeR, ramA). A significant increase in expression compared to a susceptible control strain supports the hypothesis.[5][16]

  • Genetic Analysis: Sequence the regulatory genes associated with the suspected efflux pump to identify mutations that could be responsible for overexpression.[6][9]

Troubleshooting Guides

Problem: My this compound MIC results are inconsistent or not reproducible.

  • Possible Cause 1: this compound Degradation. this compound is susceptible to oxidation, which can lead to a loss of potency and artificially high MIC values.

    • Solution: Always prepare fresh solutions of this compound for each experiment. When preparing agar plates, boil the Mueller-Hinton agar before adding the antibiotic to remove dissolved oxygen.[5] Use freshly prepared (<12 hours old) broth for microdilution assays.[17]

  • Possible Cause 2: Methodological Variation. this compound susceptibility testing is challenging, and different methods can yield different results.[18]

    • Solution: Use the broth microdilution method as it is considered the gold standard for this compound MIC determination.[18][19] Ensure strict adherence to CLSI or EUCAST guidelines. Use quality control strains like E. coli ATCC 25922 in every run.[17]

Problem: The efflux pump inhibitor (EPI) assay did not show a significant MIC reduction, but I still suspect efflux is involved.

  • Possible Cause 1: EPI Specificity/Potency. The chosen EPI may not be effective against the specific pump in your organism. For example, some inhibitors work better for A. baumannii while others are more effective in K. pneumoniae.[17]

    • Solution: Test a panel of different EPIs with distinct mechanisms of action, such as Phenyl-Arginine-β-Naphthylamide (PAβN), Carbonyl Cyanide m-Chlorophenyl Hydrazine (CCCP), or 1-(1-naphthylmethyl)-piperazine (NMP).[16][17]

  • Possible Cause 2: Multiple Resistance Mechanisms. The resistance may be multifactorial. Efflux could be contributing, but another mechanism (e.g., a tet(X) gene or a ribosomal mutation) may be the dominant factor, masking the effect of the EPI.[3]

    • Solution: Proceed with qRT-PCR to check for overexpression of efflux pump genes. Also, screen for other known this compound resistance mechanisms, such as plasmid-mediated tet genes.[4][10]

Problem: qRT-PCR results show no overexpression of the usual pump genes (e.g., acrB, adeB), but the phenotype suggests efflux-mediated resistance.

  • Possible Cause 1: Involvement of a different efflux pump. The resistance may be mediated by a less common or novel efflux pump system.

    • Solution: Broaden your qRT-PCR analysis to include other known RND pumps in your organism of interest (e.g., oqxB in K. pneumoniae, or adeFGH and adeIJK in A. baumannii).[7][20] If results are still negative, consider transcriptomics (RNA-seq) to compare the global gene expression profiles of your resistant and susceptible isolates to identify upregulated transporters.

  • Possible Cause 2: Post-transcriptional regulation. The regulation of the pump may occur at the protein level, which would not be detected by qRT-PCR.

    • Solution: While more complex, proteomics could be used to compare the relative abundance of membrane proteins between your resistant and susceptible isolates.

Data Presentation

Table 1: Example Effects of Efflux Pump Inhibitors on this compound MIC in Resistant Isolates

OrganismEfflux PumpInhibitorThis compound MIC (μg/mL)This compound MIC with Inhibitor (μg/mL)Fold ReductionReference(s)
Acinetobacter baumanniiAdeABCPAβN1644-fold[5]
Acinetobacter baumanniiRND-typeCCCP≥4Varies (≥4-fold drop indicates activity)≥4-fold[7]
Klebsiella pneumoniaeAcrABNMP4 - 80.25 - 14 to 16-fold[17]
Escherichia fergusoniiRND-typeCCCP16 - 3282 to 4-fold[21]

PAβN: Phenyl-Arginine-β-Naphthylamide; CCCP: Carbonyl Cyanide m-Chlorophenyl Hydrazine; NMP: 1-(1-naphthylmethyl)-piperazine.

Table 2: Example Overexpression of Efflux Pump Genes in this compound-Resistant Isolates

OrganismGeneFold Increase in Expression (Compared to Susceptible Strain)Reference(s)
Acinetobacter baumanniiadeB25-fold to 54-fold[5]
Klebsiella pneumoniaeacrB5.3-fold to 64.5-fold[16]
Klebsiella pneumoniaeramA7.4-fold to 65.8-fold[16]
Escherichia coliacrB~1.7-fold to 6.4-fold[9]

Experimental Protocols

Protocol 1: this compound MIC Determination by Broth Microdilution

  • Preparation:

    • Prepare a stock solution of this compound powder in sterile deionized water.

    • Use cation-adjusted Mueller-Hinton Broth (MHB), prepared fresh (<12 hours old).

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in MHB to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).

    • Add the diluted bacterial inoculum to each well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Efflux Pump Inhibition Assay

  • Preparation:

    • Prepare stock solutions of the desired efflux pump inhibitor (e.g., PAβN, CCCP, NMP).

    • Determine the sub-inhibitory concentration of the EPI that does not affect bacterial growth on its own.

  • Procedure:

    • Perform the this compound MIC determination as described in Protocol 1.

    • In parallel, set up an identical 96-well plate where the MHB in each well is supplemented with the sub-inhibitory concentration of the chosen EPI.[16][17]

  • Interpretation:

    • Compare the this compound MIC obtained in the absence of the EPI to the MIC obtained in its presence. A four-fold or greater decrease in the MIC with the EPI is considered significant evidence of active efflux.[5][16]

Protocol 3: Quantification of Efflux Pump Gene Expression by RT-qPCR

  • RNA Extraction:

    • Grow bacterial cultures (both test and susceptible control strains) to the mid-logarithmic phase.

    • Harvest the cells and extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qPCR:

    • Set up the qPCR reaction using a suitable master mix (e.g., SYBR Green), the synthesized cDNA, and primers specific for your target genes (acrB, adeB, etc.) and a housekeeping gene (e.g., 16S rRNA, rpoB) for normalization.

    • Run the reaction on a real-time PCR cycler.

  • Data Analysis:

    • Calculate the relative expression of the target gene in the resistant isolate compared to the susceptible control using the ΔΔCt method. The result is expressed as a fold change.

Mandatory Visualizations

EffluxPumpMechanism cluster_Cell Gram-Negative Bacterium OM Outer Membrane IM Inner Membrane TolC TolC (OMP) AcrA AcrA (PAP) AcrB AcrB (IMP) TGC_out This compound AcrB->TGC_out Efflux TGC_in This compound TGC_in->AcrB Enters Pump caption Mechanism of an RND-type efflux pump (e.g., AcrAB-TolC).

Caption: Mechanism of an RND-type efflux pump (e.g., AcrAB-TolC).

ExperimentalWorkflow A Isolate this compound-Resistant Bacterial Strain B Determine this compound MIC (Broth Microdilution) A->B C Perform Efflux Pump Inhibitor (EPI) Assay B->C D >4-fold MIC Drop? C->D E Efflux Likely Involved D->E Yes F Other Mechanisms Likely (e.g., target mutation, tet(X)) D->F No G Quantify Efflux Pump Gene Expression (RT-qPCR) E->G H Sequence Regulatory Genes (e.g., adeRS, ramR) G->H I Identify Mutations Causing Overexpression H->I

Caption: Experimental workflow for investigating efflux-mediated resistance.

RegulatoryPathway cluster_WT Wild-Type Regulation cluster_Mutant Mutant Regulation (Overexpression) RepressorGene Repressor Gene (e.g., ramR) RepressorProtein Active Repressor Protein RepressorGene->RepressorProtein translates to PumpOperon Efflux Pump Operon (e.g., acrAB) RepressorProtein->PumpOperon binds & represses Expression Basal/Low-Level Expression PumpOperon->Expression MutRepressorGene Mutated Repressor Gene MutRepressorProtein Inactive/Truncated Protein MutRepressorGene->MutRepressorProtein translates to MutPumpOperon Efflux Pump Operon MutRepressorProtein->MutPumpOperon fails to repress MutExpression Overexpression -> Resistance MutPumpOperon->MutExpression

Caption: Logic of resistance via mutation in a repressor gene.

References

Technical Support Center: Enhancing Tigecycline Efficacy with Non-Antibiotic Adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to improve tigecycline efficacy through combination with non-antibiotic adjuvants.

Frequently Asked Questions (FAQs)

Q1: Why is my non-antibiotic adjuvant not showing a synergistic effect with this compound against my bacterial strain?

A1: Several factors could contribute to a lack of synergy. Consider the following:

  • Mechanism of Resistance: The bacterial strain's primary mechanism of this compound resistance is crucial. Adjuvants often target specific resistance pathways. For example, an efflux pump inhibitor will have minimal effect if the primary resistance mechanism is ribosomal modification.[1][2][3] It is essential to characterize the resistance profile of your test organism.

  • Adjuvant Concentration: The concentration of the adjuvant is critical. A dose-response experiment is necessary to determine the optimal, sub-inhibitory concentration of the adjuvant that produces the maximum synergistic effect without exhibiting significant antibacterial activity on its own.

  • Bacterial Species Specificity: The effectiveness of an adjuvant can be species-specific. For instance, an adjuvant that works well against Klebsiella pneumoniae may not be effective against Acinetobacter baumannii.[4][5]

  • Experimental Conditions: Factors such as the growth medium, pH, and incubation time can influence the interaction between this compound and the adjuvant. Ensure your experimental conditions are consistent and optimized.

Q2: I am observing inconsistent results in my checkerboard assays. What could be the cause?

A2: Inconsistent checkerboard assay results can be frustrating. Here are some common causes and troubleshooting tips:

  • Inoculum Preparation: Ensure a standardized and consistent inoculum density. Variations in the starting bacterial concentration can significantly impact the Minimum Inhibitory Concentration (MIC) values.

  • Pipetting Accuracy: Checkerboard assays involve numerous dilutions. Small pipetting errors can be magnified, leading to inconsistent results. Calibrate your pipettes regularly and use appropriate pipetting techniques.

  • Edge Effects: Evaporation from the wells at the edge of the microtiter plate can concentrate the compounds and affect bacterial growth. To mitigate this, you can fill the outer wells with sterile saline or media and not use them for experimental data.

  • Reading the MIC: The interpretation of the MIC endpoint should be consistent. Use a standardized method for determining growth inhibition, such as visual inspection by two independent researchers or using a microplate reader.

Q3: How can I determine if my adjuvant is inhibiting an efflux pump?

A3: An ethidium bromide (EtBr) efflux assay is a common method to investigate efflux pump inhibition.[1][6] This assay measures the accumulation of EtBr, a fluorescent substrate of many efflux pumps, within the bacterial cells. An effective efflux pump inhibitor will block the expulsion of EtBr, leading to increased intracellular fluorescence.

Q4: Can the combination of this compound and a non-antibiotic adjuvant prevent the emergence of resistance?

A4: Some studies suggest that combination therapy can reduce the emergence of this compound-resistant mutants.[7] This is often assessed through time-kill assays over an extended period (e.g., 24 hours) or by multi-passage resistance selection studies. The presence of the adjuvant can create a selective pressure that makes it more difficult for resistant mutants to arise.

Troubleshooting Guides

Problem: Unexpected Antagonism between this compound and Adjuvant
Possible Cause Troubleshooting Step
Chemical Interaction Investigate potential chemical interactions between this compound and the adjuvant under your experimental conditions. This can be assessed using techniques like HPLC.
Off-Target Effects of Adjuvant The adjuvant might be inducing a bacterial stress response that counteracts the effect of this compound. Consider performing transcriptomic or proteomic analysis to understand the global cellular response to the adjuvant.
Competition for Uptake The adjuvant and this compound may compete for the same entry mechanism into the bacterial cell. This can be investigated using radiolabeled compounds or by assessing uptake in the presence and absence of each compound.
Problem: High Variability in in vivo Animal Model Results
Possible Cause Troubleshooting Step
Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch The adjuvant and this compound may have different PK/PD profiles, leading to suboptimal concentrations at the site of infection. Conduct PK studies for both compounds individually and in combination in your animal model.
Animal Model Suitability The chosen animal model may not accurately reflect the human infection. For example, a simple invertebrate model like Galleria mellonella is useful for initial screening, but a mammalian model is necessary for more complex infections.[4][5][8]
Infection Severity and Timing of Treatment The bacterial load at the time of treatment initiation can significantly impact efficacy. Standardize the infection protocol and the timing of the first dose.

Data Presentation

Table 1: Synergistic Activity of this compound with Non-Antibiotic Adjuvants against Resistant Bacteria

AdjuvantBacterial SpeciesResistance MechanismFold Reduction in this compound MICReference
ML-7 Klebsiella pneumoniaeEfflux pump overexpression (mutations in ramR, acrR, or macB)Not explicitly quantified as fold reduction, but combination completely inhibited growth.[1][6]
N-acetylcysteine (NAC) Acinetobacter baumanniiBiofilm formationNot explicitly quantified as fold reduction, but synergistic bactericidal effect observed.[9]
Usnic Acid Acinetobacter baumanniiEfflux pump (AdeB) overexpressionReduction in MIC detected in 22.3% of isolates.[10]
Phenyl-arginine-β-naphthylamide (PABN) Acinetobacter baumanniiEfflux pump (AdeABC) overexpression4-fold[11][12]
EDTA Pseudomonas aeruginosaNot specifiedDecrease in MIC observed.[13]

Table 2: In Vivo Efficacy of this compound Combination Therapy

CombinationAnimal ModelBacterial Strain(s)OutcomeReference
This compound + Colistin Galleria mellonellaCarbapenem-resistant E. coli, K. pneumoniae, Enterobacter spp.Significantly higher survival rates compared to monotherapy (P < 0.01).[4][5][8]
This compound + Aminoglycosides Rat tissue-cage infection modelCarbapenem-resistant K. pneumoniaeBetter therapeutic effectiveness than monotherapy.[7][14]

Experimental Protocols

Checkerboard Microdilution Assay

This method is used to assess the synergistic activity of two antimicrobial agents.

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the non-antibiotic adjuvant in a suitable solvent.

    • Prepare a 2X concentrated Mueller-Hinton Broth (MHB).

    • Culture the bacterial strain overnight and then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.

  • Assay Setup:

    • In a 96-well microtiter plate, create a two-dimensional gradient of both compounds. Typically, serial two-fold dilutions of this compound are made along the x-axis, and serial two-fold dilutions of the adjuvant are made along the y-axis.

    • Add the standardized bacterial inoculum to each well.

    • Include appropriate controls: wells with bacteria only (growth control), wells with media only (sterility control), and wells with each compound alone to determine their individual MICs.

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC of each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Adjuvant in combination / MIC of Adjuvant alone)

    • Interpret the FICI values:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Ethidium Bromide (EtBr) Efflux Assay

This assay measures the activity of efflux pumps.

  • Preparation of Cells:

    • Grow the bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).

    • Resuspend the cells in the same buffer to a specific optical density.

  • Loading with EtBr:

    • Add EtBr to the cell suspension at a final concentration that allows for a detectable fluorescent signal.

    • Incubate the mixture to allow for EtBr to enter the cells.

  • Efflux Measurement:

    • Add glucose to energize the cells and initiate efflux.

    • In the test samples, add the non-antibiotic adjuvant (potential efflux pump inhibitor) at the desired concentration.

    • Monitor the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence indicates EtBr efflux.

  • Data Analysis:

    • Compare the rate of fluorescence decrease in the presence and absence of the adjuvant. A slower rate of decrease in the presence of the adjuvant suggests inhibition of efflux.

Visualizations

experimental_workflow cluster_invitro In Vitro Synergy Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Efficacy strain Bacterial Strain (this compound-Resistant) checkerboard Checkerboard Assay (this compound + Adjuvant) strain->checkerboard fici Calculate FICI checkerboard->fici synergy Synergy (FICI <= 0.5) fici->synergy efflux Ethidium Bromide Efflux Assay synergy->efflux membrane Membrane Permeability Assay synergy->membrane pmf Proton Motive Force Measurement synergy->pmf animal_model Animal Model of Infection (e.g., Galleria mellonella, Mouse) efflux->animal_model treatment Treatment Groups (this compound, Adjuvant, Combination) animal_model->treatment outcome Assess Outcome (Survival, Bacterial Load) treatment->outcome

Caption: Experimental workflow for evaluating non-antibiotic adjuvants for this compound.

signaling_pathway cluster_bacterium Bacterial Cell TGC This compound Ribosome 30S Ribosome TGC->Ribosome Binds Adjuvant Non-Antibiotic Adjuvant Efflux Efflux Pump (e.g., AcrAB-TolC) Adjuvant->Efflux Inhibits Efflux->TGC Expels Protein_Synth Protein Synthesis Inhibition Ribosome->Protein_Synth TGC_out Extracellular This compound TGC_out->TGC Adjuvant_out Extracellular Adjuvant Adjuvant_out->Adjuvant

Caption: Mechanism of synergy via efflux pump inhibition.

logical_relationship start Is there a lack of synergy between this compound and the adjuvant? check_resistance Characterize the primary This compound resistance mechanism. start->check_resistance Yes end Re-evaluate for synergy. start->end No select_adjuvant Select adjuvant targeting the specific resistance mechanism. check_resistance->select_adjuvant optimize_conc Optimize adjuvant concentration (dose-response curve). check_conditions Verify and standardize experimental conditions (media, pH). optimize_conc->check_conditions check_conditions->end select_adjuvant->optimize_conc

Caption: Troubleshooting flowchart for lack of synergy.

References

Validation & Comparative

Tigecycline's Role in Combating Multidrug-Resistant Acinetobacter baumannii: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of tigecycline versus other antibiotics in treating infections caused by multidrug-resistant (MDR) Acinetobacter baumannii, supported by clinical and experimental data.

In the ongoing battle against antibiotic resistance, multidrug-resistant Acinetobacter baumannii (MDR A. baumannii) has emerged as a critical threat, particularly in healthcare settings. This resilient pathogen is a frequent cause of hospital-acquired pneumonia, bloodstream infections, and urinary tract infections, often in critically ill patients. With limited therapeutic options available, clinicians and researchers are continually evaluating the efficacy of various antibiotics. This guide provides a comprehensive comparison of this compound with other key antibiotics used to treat MDR A. baumannii infections, focusing on clinical efficacy, microbiological outcomes, and safety profiles, supported by data from comparative studies.

Executive Summary

This compound, a glycylcycline antibiotic, demonstrates in vitro activity against a broad spectrum of bacteria, including MDR A. baumannii. However, its clinical efficacy, particularly in severe infections like pneumonia, remains a subject of debate. This guide synthesizes data from multiple studies to compare this compound-based regimens with colistin-based and sulbactam-based therapies.

Overall findings suggest that while this compound may offer a comparable clinical success rate to colistin in some instances, it is often associated with lower microbiological eradication rates and, in some studies, higher mortality.[1][2][3] The choice of antibiotic therapy is complex and must consider the specific clinical scenario, local resistance patterns, and patient-specific factors. Combination therapy is frequently employed to enhance efficacy and mitigate the development of further resistance.

Comparative Efficacy of this compound

The following sections provide a detailed comparison of this compound with colistin and sulbactam, two of the most common alternative treatments for MDR A. baumannii infections.

This compound versus Colistin

Colistin, a polymyxin antibiotic, has been a cornerstone of therapy for MDR Gram-negative infections. However, concerns regarding its nephrotoxicity and suboptimal lung penetration have prompted the search for alternatives.[4] this compound has been considered one such alternative.

A retrospective study comparing this compound-based and colistin-based therapies for MDR A. baumannii pneumonia in critically ill patients found comparable clinical success rates (47% for this compound vs. 48% for colistin).[5][6] Notably, nephrotoxicity was significantly higher in the colistin group (20% vs. 0% in the this compound group).[5][6] However, another matched cohort study reported a significantly higher mortality rate in the this compound group compared to the colistin group (60.7% vs. 44.0%).[4] A 2023 systematic review and meta-analysis echoed these concerns, indicating that while the overall efficacy of this compound-based regimens was similar to colistin-based ones, they were associated with a higher mortality rate and lower microbiological eradication.[2]

Table 1: Clinical Outcomes of this compound vs. Colistin for MDR A. baumannii Pneumonia

OutcomeThis compound-Based TherapyColistin-Based TherapyReference
Clinical Success Rate 47%48%[5][6]
30-Day Mortality 60.7%44.0%[4]
Microbiological Eradication Lower than ColistinHigher than this compound[2]
Nephrotoxicity 0% - 2.4%9.5% - 20%[4][5][6]
This compound versus Sulbactam

Sulbactam, a β-lactamase inhibitor, possesses intrinsic bactericidal activity against Acinetobacter species. It is often used in combination with other antibiotics.

A retrospective study comparing this compound-based and sulbactam-based treatments for pneumonia caused by MDR Acinetobacter calcoaceticus-Acinetobacter baumannii (Acb) complex found identical clinical resolution rates of 66.7% for both groups.[7] However, the sulbactam group demonstrated a significantly higher rate of microbiological eradication (63.5% vs. 33.3%).[7] The mortality rate during treatment was not statistically different between the two groups (25.0% for this compound vs. 17.9% for sulbactam).[7]

Combination therapy appears to be a promising strategy. One study found that combining this compound with sulbactam significantly improved outcomes in patients with severe MDR A. baumannii pneumonia, leading to a reduced mortality rate.[8]

Table 2: Clinical Outcomes of this compound vs. Sulbactam for MDR A. baumannii Pneumonia

OutcomeThis compound-Based TherapySulbactam-Based TherapyReference
Clinical Resolution Rate 66.7%66.7%[7]
Microbiological Eradication 33.3%63.5%[7]
Mortality During Treatment 25.0%17.9%[7]

Experimental Protocols

The data presented in this guide are derived from various clinical studies. The general methodologies employed in these comparative studies are outlined below.

Study Design and Patient Population

Most of the cited studies are retrospective cohort analyses.[4][5][7] Patients included were typically adults admitted to intensive care units (ICUs) with a confirmed diagnosis of pneumonia caused by MDR A. baumannii.[4][5] The diagnosis of pneumonia was often based on clinical criteria, such as new or progressive pulmonary infiltrates on chest radiography, and at least two of the following: fever or hypothermia, leukocytosis or leukopenia, and purulent tracheobronchial secretions.

Treatment Regimens
  • This compound: A standard dosing regimen of a 100 mg loading dose, followed by 50 mg every 12 hours was commonly used.[9]

  • Colistin: Dosing was often based on renal function, with a loading dose followed by maintenance doses.[2]

  • Sulbactam: Administered intravenously, often as part of a combination regimen. Doses could be adjusted based on the severity of the infection.

Outcome Measures
  • Clinical Response: Assessed at the end of therapy, typically defined as the resolution of signs and symptoms of pneumonia.

  • Microbiological Eradication: Determined by the absence of A. baumannii in subsequent cultures from the initial site of infection.

  • Mortality: Usually assessed at 30 days (30-day mortality) or at the end of the hospital stay (in-hospital mortality).

  • Adverse Events: Primarily focused on nephrotoxicity for colistin, defined as a significant increase in serum creatinine or a decrease in creatinine clearance.

Visualizing the Treatment Landscape

The following diagrams illustrate the comparative efficacy and a general workflow for treatment decisions in MDR A. baumannii infections.

cluster_outcomes Comparative Efficacy Overview This compound This compound Colistin Colistin This compound->Colistin Similar Clinical Success Higher Mortality (some studies) Lower Nephrotoxicity Sulbactam Sulbactam This compound->Sulbactam Similar Clinical Success Lower Microbiological Eradication

Caption: Comparative Efficacy of this compound vs. Colistin and Sulbactam.

Start Patient with Suspected MDR A. baumannii Pneumonia Confirm Confirm MDR A. baumannii (Culture & AST) Start->Confirm Assess Assess Patient Factors (Severity, Renal Function, Comorbidities) Confirm->Assess Decision Select Initial Therapy Assess->Decision Colistin Colistin-based Regimen (Monitor Renal Function) Decision->Colistin Severe infection, good renal function Sulbactam Sulbactam-based Regimen (Often in Combination) Decision->Sulbactam Considered a reliable option This compound This compound-based Regimen (Consider for non-bacteremic pneumonia, when other options are limited) Decision->this compound Alternative, especially with renal impairment Monitor Monitor Clinical Response & Microbiological Clearance Colistin->Monitor Sulbactam->Monitor This compound->Monitor Adjust Adjust Therapy as Needed Monitor->Adjust Adjust->Colistin Switch/Add Agent Adjust->Sulbactam Switch/Add Agent Adjust->this compound Switch/Add Agent Continue Continue Effective Therapy Adjust->Continue No Change Needed

Caption: General Workflow for Antibiotic Selection in MDR A. baumannii Pneumonia.

Conclusion

The treatment of MDR A. baumannii infections presents a significant clinical challenge. While this compound has demonstrated in vitro activity against this pathogen, its clinical application requires careful consideration. The available evidence suggests that this compound-based regimens may not be superior to colistin or sulbactam-based therapies, particularly concerning microbiological eradication and, in some analyses, patient mortality.

The decision to use this compound should be made on a case-by-case basis, weighing the potential benefits against the risks. It may be a viable option in patients with contraindications to other agents, such as pre-existing renal dysfunction where colistin use is a concern. Combination therapy, including regimens with sulbactam, appears to be a promising approach to improve clinical outcomes. Further well-designed, randomized controlled trials are needed to definitively establish the optimal treatment strategy for infections caused by MDR A. baumannii.

References

Head-to-head comparison of Tigecycline and Omadacycline against specific pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of antimicrobial agents, the tetracycline class continues to evolve, offering new hope against multi-drug resistant (MDR) pathogens. Tigecycline, a glycylcycline, and omadacycline, an aminomethylcycline, represent two significant advancements. This guide provides a detailed, data-driven comparison of their in vitro and in vivo activities against a panel of clinically significant bacteria, alongside a thorough examination of their mechanisms of action and resistance. Experimental protocols for key assays are also provided to aid in research and development.

In Vitro Activity: A Comparative Analysis

The in vitro potency of this compound and omadacycline has been extensively evaluated against a broad spectrum of pathogens. The following tables summarize the minimum inhibitory concentration (MIC) data, specifically the MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively.

Gram-Positive Pathogens
PathogenAntibioticNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus This compound1,0170.120.25
Omadacycline1,0170.51
Streptococcus pneumoniae This compound6,2530.030.06
Omadacycline6,2530.060.06
Enterococcus faecium This compound2240.1250.25
Omadacycline2240.250.5
Enterococcus faecalis (Vancomycin-Resistant) This compound26-100% Susceptible
Omadacycline26-7.6% Susceptible

Against Staphylococcus aureus, this compound demonstrates greater potency with four-fold lower MICngcontent-ng-c4139270029="" class="ng-star-inserted">50 and MIC90 values compared to omadacycline[1][2]. For Streptococcus pneumoniae, both agents exhibit potent activity, with this compound showing a slightly lower MIC50. In the case of Enterococcus faecium, this compound also shows a two-fold lower MIC50 and MIC90 than omadacycline[3]. A study on vancomycin-resistant Enterococcus faecalis indicated a significantly higher percentage of isolates were susceptible to this compound compared to omadacycline[4].

Gram-Negative Pathogens
PathogenAntibioticNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli This compound---
Omadacycline--2
Klebsiella pneumoniae This compound---
Omadacycline--8
Carbapenem-Resistant Acinetobacter baumannii (CRAB) This compound--2
Omadacycline--4
Bacteroides fragilis group This compound831-8
Omadacycline210.54

Direct comparative MIC50 and MIC90 data for this compound against specific E. coli and K. pneumoniae isolates were not available in the reviewed literature. However, for omadacycline, the MIC90 against E. coli was 2 µg/mL and against K. pneumoniae was 8 µg/mL[5]. One study noted that against carbapenem-resistant K. pneumoniae, this compound was the most active tetracycline[6]. In a study on carbapenem-resistant Acinetobacter baumannii (CRAB), this compound had a lower MIC90 than omadacycline[7]. For the anaerobic Bacteroides fragilis group, this compound had an MIC90 of 8 µg/mL against a large collection of isolates[8], while a smaller study on B. fragilis specifically showed an omadacycline MIC90 of 4 µg/mL[6].

Mechanism of Action and Resistance

This compound and omadacycline share a common mechanism of action, inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit. However, their structural differences play a crucial role in overcoming common tetracycline resistance mechanisms.

dot

cluster_drug Antibiotic Action cluster_ribosome Bacterial Ribosome cluster_process Protein Synthesis This compound This compound 30S_Subunit 30S Ribosomal Subunit This compound->30S_Subunit Binds to Omadacycline Omadacycline Omadacycline->30S_Subunit Binds to A_Site A-Site 30S_Subunit->A_Site tRNA_Binding Aminoacyl-tRNA Binding A_Site->tRNA_Binding Blocks Protein_Elongation Protein Elongation tRNA_Binding->Protein_Elongation Prevents Protein_Synthesis_Inhibition Protein Synthesis Inhibition Protein_Elongation->Protein_Synthesis_Inhibition

Mechanism of action for this compound and Omadacycline.

Resistance to tetracyclines primarily arises from two mechanisms: efflux pumps that actively transport the drug out of the bacterial cell, and ribosomal protection proteins that dislodge the antibiotic from its binding site. The chemical modifications of this compound and omadacycline provide them with the ability to evade these mechanisms to varying degrees. Omadacycline's modifications at the C-7 and C-9 positions of the tetracycline D-ring are designed to circumvent both efflux pumps and ribosomal protection[6].

dot

cluster_resistance Resistance Mechanisms cluster_outcome Outcome Efflux_Pumps Efflux Pumps (e.g., Tet(K), Tet(L)) Drug_Efficacy Reduced Drug Efficacy Efflux_Pumps->Drug_Efficacy Ribosomal_Protection Ribosomal Protection (e.g., Tet(M), Tet(O)) Ribosomal_Protection->Drug_Efficacy Tetracycline Tetracycline Tetracycline->Efflux_Pumps Susceptible to Tetracycline->Ribosomal_Protection Susceptible to This compound This compound This compound->Efflux_Pumps Evades This compound->Ribosomal_Protection Evades Omadacycline Omadacycline Omadacycline->Efflux_Pumps Evades Omadacycline->Ribosomal_Protection Evades

Overview of tetracycline resistance mechanisms.

In Vivo Efficacy

Animal models provide crucial insights into the potential clinical efficacy of antimicrobial agents. In a murine intraperitoneal infection model, a single intravenous dose of omadacycline demonstrated potent efficacy against S. pneumoniae, E. coli, and S. aureus, including strains with tetracycline resistance determinants[9]. Specifically, the 50% effective dose (ED50) for E. coli was 2.02 mg/kg[9]. Another study in a murine thigh infection model found omadacycline to be slightly more potent than this compound against both neutropenic and normal mice[3]. A study on carbapenem-resistant Gram-negative bacilli causing severe pneumonia in a retrospective cohort of human patients found that omadacycline had a significantly higher clinical efficacy rate (72.09%) compared to this compound (43.24%)[7].

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (Based on CLSI M07-A10)

This protocol outlines the standardized broth microdilution method for determining the MIC of this compound and omadacycline against aerobic bacteria.

dot

Start Start Prepare_Antibiotic Prepare 2x antibiotic serial dilutions in cation-adjusted Mueller-Hinton broth Start->Prepare_Antibiotic Dispense_Antibiotic Dispense 50 µL of each 2x antibiotic dilution into a 96-well microtiter plate Prepare_Antibiotic->Dispense_Antibiotic Inoculate_Plate Inoculate each well with 50 µL of the bacterial suspension Dispense_Antibiotic->Inoculate_Plate Prepare_Inoculum Prepare bacterial inoculum to 0.5 McFarland standard and dilute to final concentration of 5x10^5 CFU/mL Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate plates at 35°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_MIC Determine MIC as the lowest concentration with no visible bacterial growth Incubate_Plate->Read_MIC End End Read_MIC->End

Workflow for MIC determination by broth microdilution.

Materials:

  • This compound and Omadacycline analytical grade powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer or nephelometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and omadacycline in an appropriate solvent as recommended by the manufacturer.

  • Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of each antibiotic in CAMHB to achieve concentrations twice the final desired test concentrations.

  • Dispensing Antibiotics: Dispense 50 µL of each twofold antibiotic dilution into the wells of a 96-well microtiter plate. Include a growth control well (broth only) and a sterility control well (uninoculated broth).

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension, resulting in a final volume of 100 µL per well.

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: Following incubation, examine the plates for bacterial growth. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Assay

This protocol describes a method to assess the bactericidal or bacteriostatic activity of this compound and omadacycline over time.

dot

Start Start Prepare_Culture Grow bacterial culture to logarithmic phase Start->Prepare_Culture Inoculate_Tubes Inoculate tubes with the bacterial culture to a starting density of ~5x10^5 CFU/mL Prepare_Culture->Inoculate_Tubes Prepare_Tubes Prepare tubes with broth and desired antibiotic concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) Prepare_Tubes->Inoculate_Tubes Incubate_Tubes Incubate tubes at 37°C with shaking Inoculate_Tubes->Incubate_Tubes Sample_Collection Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) Incubate_Tubes->Sample_Collection Serial_Dilution Perform serial dilutions of the collected aliquots Sample_Collection->Serial_Dilution Plate_Dilutions Plate dilutions onto appropriate agar plates Serial_Dilution->Plate_Dilutions Incubate_Plates Incubate plates until colonies are visible Plate_Dilutions->Incubate_Plates Count_CFU Count colony-forming units (CFU) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL versus time Count_CFU->Plot_Data End End Plot_Data->End

Experimental workflow for a time-kill assay.

Materials:

  • This compound and Omadacycline

  • Appropriate broth medium (e.g., CAMHB)

  • Bacterial isolate

  • Sterile culture tubes

  • Shaking incubator

  • Sterile dilution tubes (e.g., containing phosphate-buffered saline)

  • Appropriate agar plates

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation: Grow the test organism in broth to the logarithmic phase of growth.

  • Assay Setup: Prepare a series of tubes containing broth with the desired concentrations of the antibiotic (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Also include a growth control tube without any antibiotic.

  • Inoculation: Inoculate each tube with the bacterial culture to achieve a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate all tubes at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of each aliquot in a suitable diluent. Plate a specific volume of each dilution onto appropriate agar plates.

  • Incubation of Plates: Incubate the plates at 37°C for 18-24 hours or until colonies are clearly visible.

  • Data Analysis: Count the number of colony-forming units (CFU) on the plates and calculate the CFU/mL for each time point and antibiotic concentration. Plot the log10 CFU/mL against time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.

Conclusion

Both this compound and omadacycline are potent antibiotics with broad-spectrum activity, including against many resistant pathogens. The choice between these two agents may depend on the specific pathogen, its resistance profile, and the site of infection. This compound generally exhibits greater in vitro potency against S. aureus and Enterococcus species. Omadacycline has demonstrated comparable activity against S. pneumoniae and shows promise in in vivo models and clinical settings against certain Gram-negative infections. The detailed experimental protocols provided in this guide serve as a foundation for further comparative studies, which are essential for optimizing the use of these valuable therapeutic agents in the ongoing battle against antimicrobial resistance.

References

Cross-Resistance Between Tigecycline and Other Tetracycline-Class Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tigecycline's performance against other tetracycline-class antibiotics, with a focus on cross-resistance mechanisms supported by experimental data.

Introduction

This compound, a glycylcycline and a derivative of minocycline, represents a significant advancement in the tetracycline class of antibiotics. Its unique chemical structure, featuring a 9-t-butylglycylamido moiety, allows it to overcome the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.[1][2][3] This modification enhances its binding affinity to the bacterial 30S ribosomal subunit, disrupting protein synthesis more effectively than its predecessors.[4] This guide delves into the comparative efficacy of this compound and other tetracyclines, the molecular underpinnings of cross-resistance, and the experimental methodologies used to evaluate these phenomena.

Comparative In Vitro Activity

The in vitro activity of this compound compared to other tetracyclines is a crucial indicator of its efficacy, particularly against resistant strains. The following table summarizes Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the comparative potency of these antibiotics against different bacterial species. A lower MIC value indicates greater antibiotic potency.

Bacterial SpeciesResistance Mechanism/Strain TypeThis compound MIC (µg/mL)Tetracycline MIC (µg/mL)Minocycline MIC (µg/mL)Doxycycline MIC (µg/mL)Reference
Escherichia coliTetracycline-Susceptible0.5 (MIC₉₀)---[5]
Escherichia coliTetracycline-Resistant (harboring tet determinants)0.5 (MIC₉₀)---[5]
Staphylococcus aureusATCC 29213 (Quality Control)0.03 - 0.120.25 - 10.06 - 0.50.12 - 0.5[6]
Staphylococcus aureusClinical Isolates0.06 (MIC₅₀), 0.12 (MIC₉₀)---[7]
Rapidly Growing Mycobacteria (RGM)Tetracycline-Susceptible & Resistant≤0.12 - 0.25>8 (for resistant strains)--[6]
Burkholderia cepacia complexClinical Isolates2 (MIC₉₀)-2 (MIC₉₀)-[8]
EnterobacteriaceaeTetracycline-Resistant-≥16--[9]

Note: MIC₅₀ and MIC₉₀ represent the minimum concentration of the antibiotic required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Mechanisms of Resistance and Cross-Resistance

Understanding the molecular mechanisms of resistance is fundamental to appreciating the advantages of this compound. The primary mechanisms conferring resistance to traditional tetracyclines are efflux pumps and ribosomal protection.

Efflux Pumps

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular target. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps, particularly AcrAB-TolC, plays a significant role in resistance to multiple drugs, including tetracyclines.[2][4] While overexpression of AcrAB can lead to decreased susceptibility to this compound, this compound's bulky side chain hinders its recognition and extrusion by many common tetracycline-specific efflux pumps of the Major Facilitator Superfamily (MFS), such as Tet(A) and Tet(B).[4][5] However, some studies have shown that overexpression of Tet(A) can decrease sensitivity to this compound.[4]

Ribosomal Protection Proteins (RPPs)

Ribosomal protection proteins, such as Tet(M) and Tet(O), bind to the ribosome and dislodge tetracycline from its binding site, allowing protein synthesis to resume.[9][10] this compound's enhanced affinity for the 30S ribosomal subunit, approximately five times stronger than that of tetracycline, makes it less susceptible to displacement by these protective proteins.[4][5] While this compound is generally effective against bacteria harboring tet(M), some studies have identified mutations in tet(M) that can lead to reduced this compound susceptibility.[1][10]

Enzymatic Inactivation

A third, less common mechanism of tetracycline resistance involves enzymatic modification of the antibiotic. The tet(X) genes encode a flavin-dependent monooxygenase that can inactivate all tetracyclines, including this compound.[1] The emergence and spread of these genes on mobile genetic elements pose a potential threat to the long-term efficacy of this compound.[1]

Visualizing Resistance Mechanisms

The following diagrams illustrate the key mechanisms of tetracycline resistance and how this compound can circumvent them.

ResistanceMechanisms cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Efflux_Pump Efflux Pump (e.g., Tet(A)) Ribosome 30S Ribosome RPP Ribosomal Protection Protein (e.g., Tet(M)) RPP->Ribosome Dislodges Tetracycline Tetracycline Tetracycline Tetracycline->Efflux_Pump Pumped out Tetracycline->Ribosome Binds & Inhibits This compound This compound This compound->Efflux_Pump Poor Substrate This compound->Ribosome Stronger Binding, Resists Dislodging ExperimentalWorkflow A Isolate and Culture Bacterial Strain B Prepare Standardized Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plates with Bacteria and Antibiotics B->D C Prepare Serial Dilutions of Antibiotics C->D E Incubate at 35-37°C for 16-24 hours D->E F Read and Record MIC Values E->F G Interpret Results based on Clinical Breakpoints (e.g., CLSI, EUCAST) F->G

References

A Comparative Analysis of the Pharmacodynamics of Tigecycline and Minocycline

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

In the landscape of antimicrobial chemotherapy, tetracycline-class antibiotics have long been a cornerstone in combating a wide array of bacterial infections. Among these, minocycline, a second-generation tetracycline, and its glycylcycline derivative, tigecycline, are of significant interest due to their broad-spectrum activity, including efficacy against multidrug-resistant (MDR) pathogens. This guide provides a detailed comparative analysis of the pharmacodynamics of this compound and minocycline, supported by experimental data, to inform research and development in infectious diseases.

Mechanism of Action: A Tale of Two Tetracyclines

Both minocycline and this compound exert their antibacterial effect by inhibiting protein synthesis in bacteria.[1][2][3][4][5][6] They achieve this by binding to the 30S ribosomal subunit, which effectively blocks the entry of aminoacyl-tRNA molecules into the A site of the ribosome.[3][7] This action prevents the incorporation of amino acids into the growing peptide chain, leading to a bacteriostatic effect where bacterial growth and replication are halted.[2][4][5]

While sharing a core mechanism, this compound possesses a key structural modification—a glycylamido moiety attached to the 9-position of the minocycline core.[3][8] This structural addition allows this compound to overcome the two primary mechanisms of tetracycline resistance: ribosomal protection and efflux pumps.[3][8] Consequently, this compound often retains activity against bacteria that have developed resistance to minocycline and other tetracyclines.[9] In fact, studies have shown that this compound binds to the 70S ribosome with a significantly higher affinity—5-fold greater than minocycline and over 100-fold greater than tetracycline.[4]

Mechanism of Action of this compound and Minocycline cluster_0 Bacterial Cell ribosome 30S Ribosomal Subunit protein Protein Synthesis (Elongation) ribosome->protein Facilitates trna Aminoacyl-tRNA trna->ribosome Binds to A site This compound This compound This compound->ribosome Binds with high affinity minocycline Minocycline minocycline->ribosome Binds start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Antibiotics in Microtiter Plate serial_dilution->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

References

Navigating the Anaerobic Frontier: A Comparative Guide to Tigecycline MIC Breakpoint Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ever-present challenge of antimicrobial resistance necessitates a thorough understanding of antibiotic efficacy. This guide provides an objective comparison of tigecycline's performance against anaerobic bacteria, supported by experimental data and detailed methodologies. We delve into the critical validation of Minimum Inhibitory Concentration (MIC) breakpoints, offering a comprehensive resource for laboratory and clinical research.

Performance Snapshot: this compound vs. Comparators Against Anaerobic Bacteria

This compound generally demonstrates potent in vitro activity against a broad spectrum of anaerobic bacteria.[1][2][3][4] The U.S. Food and Drug Administration (FDA) has established a susceptibility breakpoint for this compound against anaerobes at ≤4 µg/mL.[1][2] The European Committee on Antimicrobial Susceptibility Testing (EUCAST), however, does not currently provide a specific breakpoint for anaerobic bacteria, citing a lack of correlation between MIC values, pharmacokinetic/pharmacodynamic data, and clinical outcomes.[5]

The following tables summarize the comparative in vitro activity of this compound and other antimicrobial agents against common anaerobic isolates.

Table 1: this compound MIC Distribution for Anaerobic Bacteria

Organism GroupNMIC50 (mg/L)MIC90 (mg/L)% Susceptible (FDA Breakpoint ≤4 mg/L)
Gram-positive anaerobes-0.06 - 0.25--
Gram-negative anaerobes-0.06 - 1--
Bacteroides fragilis group4670.5198.7%
Prevotella spp.1680.120.5100%
Unusual Anaerobic Strains396≤1 (for 395/396 strains)-99.7%

Data compiled from the this compound Evaluation and Surveillance Trial (T.E.S.T.) and other in vitro studies.[4][6][7]

Table 2: Comparative Susceptibility of Anaerobic Isolates to Various Antimicrobials

Antimicrobial AgentBacteroides fragilis group (%S)Prevotella spp. (%S)Gram-Positive Anaerobes (%S)
This compound 98.7% 100% High
Meropenem97.4%100%High
Piperacillin-tazobactam99.8%100%High
Metronidazole99.8%98.2%Variable
Clindamycin22.1% - 48.1% (resistance)10.9% - 32.2% (resistance)Variable
Cefoxitin84.8%98.2%-

%S denotes the percentage of susceptible isolates. Breakpoints used for interpretation are based on EUCAST or CLSI guidelines where available.[6][7]

Experimental Protocols: Methodologies for MIC Determination

Accurate and reproducible MIC determination is fundamental to validating antimicrobial breakpoints. The following protocols are based on standards from the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method

This is the reference method for susceptibility testing of anaerobic bacteria.[8][9]

  • Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is prepared.[4] Serial twofold dilutions of this compound are incorporated into the molten agar before pouring into petri dishes.

  • Inoculum Preparation: Anaerobic isolates are grown on supplemented Brucella agar for 24-48 hours. Colonies are suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: A standardized volume of the bacterial suspension is applied to the surface of the agar plates containing the different antibiotic concentrations.

  • Incubation: Plates are incubated in an anaerobic atmosphere at 37°C for 48 hours.[3][8]

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

  • Quality Control: Reference strains such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741 are included in each run to ensure the accuracy of the results.[3][8]

Broth Microdilution Method

While less common for anaerobes, broth microdilution can also be utilized.

  • Media Preparation: A suitable anaerobic broth medium, such as Brucella broth supplemented with hemin and vitamin K1, is used. Serial twofold dilutions of this compound are prepared in the broth in microtiter plates.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The microtiter plates are incubated in an anaerobic environment at 37°C for 48 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antibiotic that prevents visible turbidity.

Etest®

The Etest® (bioMérieux) provides a gradient of a single antimicrobial agent on a plastic strip.

  • Inoculum Preparation and Plating: A standardized suspension of the anaerobic isolate is swabbed onto the surface of a supplemented Brucella agar plate.

  • Strip Application: The Etest® strip is applied to the surface of the inoculated agar.

  • Incubation: The plate is incubated under anaerobic conditions at 37°C for 48 hours.

  • Interpretation: An elliptical zone of inhibition forms around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip. Studies have shown good essential agreement between Etest and reference methods for this compound against anaerobes.[10]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in determining and validating this compound MIC breakpoints for anaerobic bacteria.

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis & Interpretation Isolate Anaerobic Isolate Inoculum Prepare Inoculum (0.5 McFarland) Isolate->Inoculum Media Prepare Agar/Broth (Brucella + supplements) Inoculation Inoculate Plates/Broth Media->Inoculation Antibiotic Prepare this compound Stock Solution Dilution Serial Dilution of this compound Antibiotic->Dilution Inoculum->Inoculation Dilution->Inoculation Incubation Anaerobic Incubation (37°C, 48h) Inoculation->Incubation Read_MIC Read MIC (Lowest Inhibitory Concentration) Incubation->Read_MIC Interpretation Interpret Results (FDA/CLSI Breakpoints) Read_MIC->Interpretation QC Quality Control (ATCC Strains) QC->Interpretation Report Report as S, I, or R Interpretation->Report

Caption: Experimental Workflow for MIC Determination.

Breakpoint_Validation_Logic cluster_data Data Inputs cluster_analysis Analysis & Decision cluster_validation Validation & Standardization MIC_Dist MIC Distributions (Wild-Type vs. Resistant) Correlation Correlate MICs with PK/PD & Clinical Outcomes MIC_Dist->Correlation PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Data PKPD->Correlation Clinical_Data Clinical Outcome Data Clinical_Data->Correlation Breakpoint_Selection Select Tentative Breakpoints Correlation->Breakpoint_Selection Multicenter_Study Multicenter Reproducibility Studies Breakpoint_Selection->Multicenter_Study Standardization Standardize Testing Methods (e.g., CLSI, EUCAST) Multicenter_Study->Standardization Final_Breakpoint Establish Final Breakpoints (S, I, R) Standardization->Final_Breakpoint

References

Safety Operating Guide

Safe Disposal of Tigecycline: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of tigecycline is critical for ensuring personnel safety and environmental protection. As a potent antibiotic with specific hazard classifications, this compound and its associated waste must be managed according to stringent protocols. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste in a research environment.

Immediate Safety and Handling

This compound is classified as a hazardous substance. All personnel must adhere to the following safety precautions before handling the compound.

Hazard Identification:

  • Health Hazards: Causes serious eye damage, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[1][2]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1] It is imperative to prevent its release into the environment.[1]

Personal Protective Equipment (PPE): Before beginning any procedure involving this compound, researchers must wear the appropriate PPE:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles.[2]

  • Lab Coat: A dedicated lab coat or protective clothing.[2]

  • Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.[3]

Core Disposal Principles

The disposal of this compound is governed by regulations for hazardous and pharmaceutical waste. The primary principle is to prevent environmental contamination and occupational exposure.

  • Do Not Drain Dispose: Under no circumstances should this compound waste be disposed of down the sink or in general trash.[1] This practice can lead to the contamination of waterways and the development of antibiotic-resistant bacteria.[4]

  • Segregate Waste: this compound waste must be segregated from non-hazardous laboratory waste at the point of generation.

  • Follow Institutional Guidelines: All disposal procedures must comply with federal, state, and local regulations, as well as the specific guidelines established by your institution's Environmental Health and Safety (EHS) department.[5]

  • Hazardous Drug Classification: this compound is considered a hazardous drug (HD), and its waste falls under specific handling categories, such as those outlined by the National Institute for Occupational Safety and Health (NIOSH).[5][6]

Operational Disposal Plan: Step-by-Step Guidance

This section provides a procedural workflow for managing different forms of this compound waste generated in a laboratory setting.

Step 1: Identify and Segregate this compound Waste

Properly categorize all waste contaminated with this compound. This includes unused stock solutions, expired product, contaminated labware, and materials from spill cleanup.

Step 2: Dispose of According to Waste Type

Different types of this compound waste require distinct disposal pathways. The table below summarizes the appropriate procedures.

Waste TypeDescriptionDisposal Procedure
Unused/Expired Product Unopened vials, leftover powder, or unused stock solutions of this compound.Collect in a designated hazardous chemical waste container. This container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound." Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.[6]
Trace-Contaminated Solids Empty vials, used weigh boats, contaminated gloves, bench paper, and other disposable labware.Place in a designated "Trace Hazardous Drug Waste" or "Chemotherapy Waste" container (often a yellow container).[6] This waste stream is typically incinerated by a specialized disposal facility.
Trace-Contaminated Sharps Needles and syringes used to prepare or administer this compound solutions.Dispose of immediately into a puncture-resistant sharps container designated for hazardous drug waste.[6] This container should also be clearly labeled as "Trace Hazardous Drug Waste."
Grossly Contaminated Waste Items saturated with this compound solutions, such as from a spill (e.g., absorbent pads, heavily contaminated PPE).This waste must be managed as hazardous chemical waste. Place all contaminated materials in a sealed, labeled hazardous waste container for disposal via your institution's EHS office.[2][3]
Step 3: Spill Cleanup and Disposal

In the event of a this compound spill, follow these procedures:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Wear Appropriate PPE: Ensure you are wearing gloves, eye protection, and a lab coat. If the spill involves powder, respiratory protection is critical to avoid inhalation.[3]

  • Contain the Spill: For liquid spills, cover with an absorbent material. For powder spills, gently cover with damp paper towels to avoid creating dust.[3]

  • Clean the Area: Pick up all contaminated materials using scoops or forceps and place them into a sealable container.[2][3] Clean the spill area thoroughly with a suitable detergent and water.

  • Dispose of Waste: The sealed container with all cleanup materials must be labeled as "Hazardous Waste" and disposed of through your institution's EHS department.

Experimental Protocols

The disposal of this compound in a laboratory setting is not based on experimental protocols for chemical degradation but rather on established safety and regulatory procedures. Standard laboratory methods like autoclaving are not sufficient to degrade many antibiotics and should not be used as a primary disposal method for this compound waste.[4] All disposal must be handled through licensed hazardous waste management vendors to ensure compliance and environmental safety.[7]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a research setting.

TigecyclineDisposalWorkflow cluster_waste_type Step 1: Identify Waste Type cluster_disposal_path Step 2: Segregate into Correct Waste Stream cluster_final_disposal Step 3: Final Disposal start This compound Waste Generated waste_type Is the waste... - Unused/Expired Product? - Trace-Contaminated? - Grossly Contaminated? start->waste_type hw_container Hazardous Chemical Waste Container waste_type->hw_container Unused Product or Grossly Contaminated trace_container Trace Hazardous Drug Waste Container (Yellow) waste_type->trace_container Trace-Contaminated (Non-Sharps) sharps_container Hazardous Drug Sharps Container waste_type->sharps_container Trace-Contaminated (Sharps) ehs_pickup Arrange for Pickup by EHS / Licensed Vendor hw_container->ehs_pickup trace_container->ehs_pickup sharps_container->ehs_pickup

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Safeguarding Health: A Comprehensive Guide to Personal Protective Equipment for Handling Tigecycline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent pharmaceutical compounds like Tigecycline is paramount. This guide provides essential, step-by-step safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

This compound, a glycylcycline antibiotic, is classified as a hazardous drug and may cause skin and eye irritation, allergic skin reactions, and may have the potential to damage fertility or the unborn child.[1] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are critical to minimize exposure.

Quantitative Safety Data

The following table summarizes key quantitative data regarding the safe handling of this compound.

ParameterValueSource
Occupational Exposure Limit (OEL) 70 mcg/m³[2]
Glove Recommendation Nitrile or latex gloves[2]
Gown Recommendation Protective garment[2]

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following components are mandatory when handling this compound.

  • Gloves: Wear two pairs of chemotherapy-tested nitrile or latex gloves.[2][3] The inner glove should be worn under the cuff of the gown and the outer glove over the cuff.[4] Gloves should be changed regularly and immediately if they become contaminated or damaged.[4]

  • Gowns: A disposable, long-sleeved, solid-front gown made of a low-permeability fabric should be worn.[2][4] The gown should close in the back and have tight-fitting elastic or knit cuffs.

  • Eye and Face Protection: Chemical safety goggles or a full-face shield should be worn to protect against splashes and aerosols.[5][6]

  • Respiratory Protection: For procedures that may generate aerosols or when handling the powder outside of a containment device, a NIOSH-approved respirator (e.g., N95) should be used.[4][5]

Safe Handling and Disposal Workflow

Adherence to a standardized workflow is crucial for minimizing contamination risks. The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Controlled Area gather_materials Gather All Necessary Materials and PPE prep_area->gather_materials 1. don_ppe Don PPE in Correct Order (Gown, Mask, Goggles, Gloves) gather_materials->don_ppe 2. reconstitute Reconstitute this compound in a Biological Safety Cabinet don_ppe->reconstitute 3. perform_work Perform Experimental Procedures reconstitute->perform_work 4. clean_spills Immediately Clean Any Spills with Appropriate Spill Kit perform_work->clean_spills As Needed dispose_sharps Dispose of Needles and Syringes in a Sharps Container perform_work->dispose_sharps 5. dispose_waste Dispose of Contaminated Materials in a Labeled Hazardous Waste Container dispose_sharps->dispose_waste 6. doff_ppe Doff PPE in Correct Order (Outer Gloves, Gown, Goggles, Mask, Inner Gloves) dispose_waste->doff_ppe 7. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 8.

Workflow for Safe Handling and Disposal of this compound

Step-by-Step Handling Procedures

Preparation:

  • Designate a Controlled Area: All handling of this compound should occur in a designated area, such as a biological safety cabinet (BSC) or a containment ventilated enclosure, to minimize the risk of aerosol generation and environmental contamination.

  • Assemble Supplies: Before beginning work, gather all necessary supplies, including the drug, diluents, sterile equipment, and appropriate waste containers.

  • Don PPE: Put on personal protective equipment in the following order: gown, respiratory protection (if needed), eye protection, and then two pairs of gloves.

Reconstitution and Use:

  • Reconstitute in a BSC: Reconstitution of the lyophilized powder should be performed within a BSC to contain any aerosols.[7][8] Use gentle swirling to dissolve the powder.[7][8]

  • Perform Procedures: Conduct all experimental work within the designated controlled area.

  • Spill Management: In the event of a spill, immediately cordon off the area and follow established spill cleanup procedures for hazardous drugs. Use a spill kit containing absorbent materials, cleaning agents, and appropriate PPE.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[7]

  • Contaminated Materials: All used vials, gloves, gowns, and other disposable materials that have come into contact with this compound should be placed in a clearly labeled, sealed hazardous waste container.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, eye protection, and respiratory protection (if used). The inner gloves should be the last item removed.

  • Hand Hygiene: Immediately after removing all PPE, wash hands thoroughly with soap and water.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.